N-(4-Methoxyphenyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEBHMMBUBEEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225705 | |
| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-54-0 | |
| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Benzanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-Methoxyphenyl)benzamide from 4-Methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(4-Methoxyphenyl)benzamide, a valuable intermediate in organic and medicinal chemistry. The primary focus is on the widely employed Schotten-Baumann reaction, utilizing 4-methoxyaniline and benzoyl chloride as starting materials. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data and characterization of the final product. The information herein is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound in a laboratory setting.
Introduction
This compound, also known as N-benzoyl-p-anisidine, is a secondary amide that serves as a crucial building block in the synthesis of various organic molecules, including potential pharmaceutical agents. The presence of the methoxy (B1213986) group on the aniline (B41778) ring and the benzoyl group provides a scaffold that can be further functionalized to explore a wide range of chemical space. The most common and efficient method for the preparation of this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1] This guide will delve into the practical aspects of this synthesis.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from 4-methoxyaniline and benzoyl chloride proceeds via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction. The mechanism involves the nucleophilic attack of the nitrogen atom of 4-methoxyaniline on the electrophilic carbonyl carbon of benzoyl chloride. A base, typically aqueous sodium hydroxide (B78521), is used to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
The following protocol is a detailed methodology for the synthesis of this compound based on the Schotten-Baumann reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyaniline (p-anisidine) | 123.15 | 2.46 g | 0.02 |
| Benzoyl Chloride | 140.57 | 2.81 g (2.3 mL) | 0.02 |
| Sodium Hydroxide (10% aq. solution) | 40.00 | 20 mL | - |
| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 | 50 mL | - |
| Hydrochloric Acid (1 M aq. solution) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (aq. solution) | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
| Ethanol (B145695) | 46.07 | As needed | - |
Procedure
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 2.46 g (0.02 mol) of 4-methoxyaniline in 30 mL of dichloromethane.
-
Addition of Base: To the solution, add 20 mL of a 10% aqueous sodium hydroxide solution. Stir the biphasic mixture vigorously using a magnetic stirrer.
-
Addition of Benzoyl Chloride: Slowly add 2.81 g (2.3 mL, 0.02 mol) of benzoyl chloride dropwise to the stirring mixture over a period of 15-20 minutes. The reaction is exothermic, so the addition should be controlled to maintain the temperature around room temperature.
-
Reaction: After the addition is complete, continue stirring the mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of water, 20 mL of 1 M hydrochloric acid, and 20 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure this compound as a white crystalline solid.
-
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Physical and Spectroscopic Data
The synthesized this compound can be characterized by its physical and spectroscopic properties.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | [2][3] |
| Molecular Weight | 227.26 g/mol | [2][3] |
| Melting Point | 154-156 °C | [2] |
| Appearance | White crystalline solid | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (d, 2H), 7.55-7.40 (m, 3H), 7.48 (d, 2H), 6.90 (d, 2H), 3.82 (s, 3H), 8.0 (br s, 1H, NH) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.8, 156.7, 135.0, 131.7, 131.2, 128.7, 127.0, 122.2, 114.2, 55.5 | |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1640 (C=O stretch), 1530 (N-H bend), 1245 (C-O stretch) |
Reaction Yields under Various Conditions
The yield of the Schotten-Baumann reaction can be influenced by factors such as the choice of base, solvent, and reaction temperature. While specific comparative data for the synthesis of this compound is not extensively tabulated in the literature, general trends for Schotten-Baumann reactions can be informative. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for similar amide syntheses.[4]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% aq. NaOH | Dichloromethane | Room Temp. | 2 | ~85-95 |
| 2 | Pyridine | Dichloromethane | Room Temp. | 2 | ~80-90 |
| 3 | Triethylamine | Dichloromethane | Room Temp. | 2 | ~75-85 |
| 4 | 10% aq. NaOH | Toluene | 50 | 1 | ~80-90 |
| 5 | - | Microwave (solvent-free) | 120 | 0.25 | >90 |
Note: The yields presented are typical ranges observed for Schotten-Baumann reactions and may vary based on specific experimental conditions.
Conclusion
The synthesis of this compound from 4-methoxyaniline and benzoyl chloride via the Schotten-Baumann reaction is a robust and high-yielding method. This guide provides a detailed protocol and relevant data to facilitate its successful implementation in a research setting. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a valuable transformation for organic and medicinal chemists. Further optimization, for instance, through the use of microwave irradiation, can lead to even more efficient and environmentally friendly synthetic routes.
References
Crystal Structure Analysis of N-(4-Methoxyphenyl)benzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure analysis of N-(4-Methoxyphenyl)benzamide (C14H13NO2), a compound of interest in medicinal chemistry and materials science. The document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination, offering valuable insights for researchers in drug design and crystal engineering.
Molecular Structure and Crystallographic Data
This compound consists of a central amide linkage between a phenyl ring and a 4-methoxyphenyl (B3050149) ring. The crystal structure of this molecule has been determined by single-crystal X-ray diffraction at both room temperature and low temperature (173 K), revealing different polymorphic forms.
Two primary crystallographic studies provide the basis for our current understanding of this structure. A room-temperature determination resulted in a triclinic crystal system (space group P-1), while a low-temperature analysis revealed a monoclinic form (space group P21/c).[1][2] The key crystallographic data from these studies are summarized in the tables below for clear comparison.
Crystal Data and Structure Refinement
The following tables present the detailed crystallographic data and refinement parameters for the two known crystal structures of this compound.
Table 1: Crystal Data for this compound
| Parameter | Room Temperature Structure | Low-Temperature Structure (173 K) |
| Chemical Formula | C14H13NO2 | C14H13NO2 |
| Formula Weight ( g/mol ) | 227.25 | 227.25 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 5.308 (3) | 26.783 (2) |
| b (Å) | 7.709 (4) | 5.3040 (4) |
| c (Å) | 14.109 (7) | 8.1633 (6) |
| α (°) | 96.911 (8) | 90 |
| β (°) | 99.210 (8) | 94.671 (3) |
| γ (°) | 90.511 (9) | 90 |
| Volume (ų) | 565.5 (5) | 1154.91 (15) |
| Z | 2 | 4 |
Data sourced from Wang et al. (2014) and Chang et al. (2022).[1][2]
Table 2: Data Collection and Refinement Details
| Parameter | Room Temperature Structure | Low-Temperature Structure (173 K) |
| Diffractometer | Bruker SMART CCD | Not Specified |
| Radiation | Mo Kα (λ = 0.71073 Å) | Not Specified |
| Temperature (K) | 296 | 173 |
| Absorption Correction | Multi-scan (SADABS) | Not Specified |
| Measured Reflections | 3188 | Not Specified |
| Independent Reflections | 2005 | Not Specified |
| Rint | 0.013 | Not Specified |
| R[F² > 2σ(F²)] | 0.036 | Not Specified |
| wR(F²) | 0.097 | Not Specified |
| Goodness-of-fit (S) | 1.03 | Not Specified |
Data primarily sourced from Wang et al. (2014).[2]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the amidation of a benzoyl derivative with 4-methoxyaniline. While various specific methods exist, a general representative procedure is as follows:
-
Reactant Preparation : Equimolar amounts of 4-methoxyaniline and a benzoylating agent (e.g., benzoyl chloride or benzoic anhydride) are prepared. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often used to neutralize the acid byproduct.
-
Reaction : The 4-methoxyaniline and base are dissolved in a suitable aprotic solvent (e.g., chloroform, dichloromethane, or THF). The benzoylating agent is then added dropwise to the solution, typically at room temperature or under mild heating. The reaction is stirred for a period ranging from a few hours to overnight.
-
Work-up and Purification : Upon completion, the reaction mixture is typically washed with dilute acid (e.g., HCl) and a basic solution (e.g., NaHCO3) to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or ethyl acetate/hexane, to yield the pure this compound.[3]
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination. A widely used method for growing crystals of this compound is slow solvent evaporation or vapor diffusion:
-
Solution Preparation : A saturated solution of the purified compound is prepared in a suitable solvent, such as ethyl acetate.
-
Crystal Growth :
-
Slow Evaporation : The solution is loosely covered and left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days, leading to the formation of single crystals.
-
Vapor Diffusion : A concentrated solution of the compound in a good solvent (e.g., ethyl acetate) is placed in a small open vial. This vial is then placed in a larger sealed container containing a poor solvent (e.g., hexanes) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[4]
-
X-ray Data Collection and Structure Solution
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically at 173 K or 296 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a CCD or area detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[2][5] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing : The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.[2]
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4][6]
Structural Insights
The molecular conformation of this compound is characterized by a significant dihedral angle between the two aromatic rings, which is approximately 65.18° in the room-temperature structure.[2][7] The central amide group is twisted with respect to both rings. In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains or more complex networks that stabilize the crystal packing.[2][7]
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to compare the gas-phase (isolated molecule) conformation with the experimentally observed solid-state structure.[1][6] These studies indicate that the conformations observed in the crystal are influenced by intermolecular interactions, such as hydrogen bonding and π-stacking, which can lead to deviations from the lowest energy conformation of an isolated molecule.[1][6] Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within the crystal.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for the crystal structure analysis of this compound.
Caption: Experimental workflow for the crystal structure analysis.
Conclusion
The crystal structure analysis of this compound provides fundamental insights into its solid-state conformation and intermolecular interactions. The availability of both room-temperature and low-temperature structural data allows for a more complete understanding of its polymorphic behavior. This detailed structural information is invaluable for applications in drug development, where understanding crystal packing and polymorphism is critical for formulation and bioavailability, as well as in the design of new materials with specific solid-state properties.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Crystal structure of 4-meth-oxy-N-phenyl-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-(4-Methoxyphenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Methoxyphenyl)benzamide, a key structural motif in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 2H | Benzoyl H (ortho) |
| ~7.4-7.6 | m | 3H | Benzoyl H (meta, para) |
| ~7.5 | d | 2H | 4-Methoxyphenyl H (ortho to NH) |
| ~6.9 | d | 2H | 4-Methoxyphenyl H (meta to NH) |
| ~3.8 | s | 3H | Methoxy (-OCH₃) |
| ~8.0-9.0 | br s | 1H | Amide (N-H) |
¹³C NMR (Carbon-13 NMR) Data
Note: Specific assignments may vary slightly based on solvent and experimental conditions.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | Carbonyl (C=O) |
| ~156 | 4-Methoxyphenyl C (para to NH, attached to OCH₃) |
| ~138 | Benzoyl C (ipso) |
| ~131 | 4-Methoxyphenyl C (ipso, attached to NH) |
| ~131 | Benzoyl C (para) |
| ~128 | Benzoyl C (meta) |
| ~127 | Benzoyl C (ortho) |
| ~122 | 4-Methoxyphenyl C (ortho to NH) |
| ~114 | 4-Methoxyphenyl C (meta to NH) |
| ~55 | Methoxy (-OCH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950, ~2850 | Weak | Aliphatic C-H Stretch (CH₃) |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1590, ~1510, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1530 | Medium | N-H Bend (Amide II) |
| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| ~830 | Strong | para-Disubstituted Benzene C-H Bend (Out-of-Plane) |
| ~710, ~690 | Strong | Monosubstituted Benzene C-H Bend (Out-of-Plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 227 | High | [M]⁺ (Molecular Ion)[1] |
| 123 | Medium | [C₇H₉NO]⁺ |
| 105 | Very High | [C₇H₅O]⁺ (Benzoyl cation)[1] |
| 77 | High | [C₆H₅]⁺ (Phenyl cation)[1] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Spectra were acquired at room temperature.
-
A sufficient number of scans were collected to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Proton-decoupled spectra were acquired.
-
A larger number of scans were necessary to obtain a spectrum with adequate signal intensity.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture was then compressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
A background spectrum of the empty sample compartment was recorded.
-
The KBr pellet containing the sample was placed in the sample holder.
-
The IR spectrum was recorded, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of this compound was prepared by dissolving a small amount of the compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[1]
-
Procedure:
-
The sample solution was introduced into the ion source.
-
The resulting ions were separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector recorded the abundance of each ion.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
N-(4-Methoxyphenyl)benzamide: A Comprehensive Technical Guide to its Physical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of N-(4-Methoxyphenyl)benzamide, a compound of interest in medicinal chemistry and materials science. This document compiles available data on its physical characteristics and solubility in common solvents. Furthermore, it outlines standardized experimental protocols for the determination of these properties and includes a schematic for its synthesis, offering a valuable resource for laboratory investigation.
Core Physical and Chemical Properties
This compound is a white solid organic compound. Its core structure consists of a benzamide (B126) group where the nitrogen atom is substituted with a 4-methoxyphenyl (B3050149) group. This substitution significantly influences its chemical properties and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Melting Point | 150-152 °C | |
| Boiling Point | No experimental data available. Predicted to be high due to its molecular weight and polar nature. | |
| Density | No experimental data available. | |
| Appearance | White solid |
Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic nature of the two aromatic rings is expected to limit its solubility in water.[2] |
| Ethanol | Moderately Soluble | The ability to engage in hydrogen bonding with alcohols is expected to facilitate dissolution.[2] |
| Methanol | Moderately Soluble | Similar to ethanol, hydrogen bonding potential should lead to moderate solubility.[2] |
| Acetone (B3395972) | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent.[2] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Polar aprotic solvents like DMSO are anticipated to effectively solvate the molecule.[2] |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve the compound.[2] |
| Hexane | Insoluble | The high polarity of the amide and ether groups predicts low solubility in non-polar solvents.[2] |
| Toluene (B28343) | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the phenyl rings, but overall solubility is expected to be low due to the polar functional groups.[2] |
Experimental Protocols
To obtain precise and reliable data for the physical and solubility properties of this compound, the following established experimental protocols are recommended.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).
-
Heating: The apparatus is heated gradually, with constant stirring of the heating fluid to ensure uniform temperature distribution. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range. For a pure compound, this range should be narrow (typically ≤ 1 °C).
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the constant temperature during this step to prevent changes in solubility.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, after creating a calibration curve with known concentrations of the compound. The solubility is then expressed in units such as mg/mL or mol/L.
Synthesis and Workflow
This compound is typically synthesized via the acylation of 4-methoxyaniline with benzoyl chloride. The following diagrams illustrate the logical workflow for its synthesis and the experimental procedure for determining its physical properties.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for property determination.
References
Biological Activity Screening of Novel Benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide (B126) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. The versatility of the benzamide structure allows for diverse substitutions, enabling the fine-tuning of their biological activity. This has led to extensive investigation into their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide offers an in-depth overview of the methodologies for the biological activity screening of novel benzamide derivatives, complete with detailed experimental protocols, tabulated quantitative data from recent studies, and visualizations of key pathways and workflows to aid in the design and execution of screening programs.
Anticancer Activity Screening
A significant area of research for novel benzamide derivatives is in the field of oncology. These compounds have been shown to target various mechanisms involved in cancer progression, including enzymatic activity and cell signaling pathways.
Enzyme Inhibition
1.1.1. Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several benzamide derivatives have been identified as potent HDAC inhibitors.[1]
Quantitative Data: HDAC Inhibitory Activity of Benzamide Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| MS-275 (Entinostat) | HDAC1 | 0.93 | [2] |
| HDAC2 | 0.95 | [2] | |
| HDAC3 | 1.80 | [2] | |
| Compound 7j | HDAC1 | 0.65 | [2] |
| HDAC2 | 0.78 | [2] | |
| HDAC3 | 1.70 | [2] | |
| Compound 1 (MS-275) | Partially Purified HDAC | 4.8 | [3] |
| Sodium Butyrate | Partially Purified HDAC | 140 | [3] |
| Trichostatin A | Partially Purified HDAC | 0.0046 | [3] |
1.1.2. Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP-1 is a key enzyme in the repair of DNA single-strand breaks. Inhibiting PARP-1 in cancers with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality and tumor cell death.
Quantitative Data: PARP-1 Inhibitory Activity of Benzamide Derivatives
| Compound ID | Target | IC50 | Cancer Cell Line (Antiproliferative IC50) | Reference |
| Compound 13f | PARP-1 | 0.25 nM | HCT116 (0.30 µM), DLD-1 (2.83 µM) | [4] |
| Compound 23f | PARP-1 | 5.17 nM | HCT116 (7.87 µM) | [5] |
| Compound 27f | PARP-1 | 6.06 nM | HCT116 (8.93 µM) | [5] |
| 3-Aminobenzamide (B1265367) | PARP-1 | 33 µM | - | [6] |
| Nicotinamide (B372718) | PARP-1 | 210 µM | - | [6] |
Antiproliferative Activity
The initial step in screening for anticancer potential is to assess the cytotoxicity of the novel benzamide derivatives against a panel of human cancer cell lines.
Quantitative Data: Antiproliferative Activity of Benzamide Derivatives
| Compound ID | Cancer Cell Line | IC50 | Reference |
| Compound 20b | A549 (Lung) | 12 nM | [7] |
| H460 (Lung) | 12 nM | [7] | |
| HT-29 (Colon) | 27 nM | [7] | |
| MDA-MB-231 (Breast) | 15 nM | [7] | |
| Nimesulide Derivative | MDA-MB-468 (Breast) | 3.89 nM | [8] |
| DU145 (Prostate) | 2.298 nM | [8] | |
| Compound 8u | A549 (Lung) | 0.165 µM | [9] |
Antimicrobial Activity Screening
Benzamide derivatives have also been explored for their potential to combat bacterial and fungal infections. The primary screening method for antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity of Benzamide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5a | Bacillus subtilis | 6.25 | [1] |
| Escherichia coli | 3.12 | [1] | |
| Compound 6b | Escherichia coli | 3.12 | [1] |
| Compound 6c | Bacillus subtilis | 6.25 | [1] |
| Compound 2 | Porphyromonas gingivalis | 62.50 | [10] |
| Staphylococcus aureus | 125 | [10] | |
| Compound 3 | Escherichia coli | 31.25 | [10] |
| Pseudomonas aeruginosa | 41.66 | [10] | |
| Compound 4a | Staphylococcus epidermidis | 31.25 | [10] |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Benzamide derivatives have been investigated for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenases (COX).
Quantitative Data: COX Inhibitory Activity of Benzamide Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.129 | >387.6 | [11] |
| Cyclic Imide 2 | COX-2 | 0.15 | >333.3 | [11] |
| Cyclic Imide 3 | COX-2 | 0.17 | >294.1 | [11] |
| Cyclic Imide 4 | COX-2 | 0.16 | >312.5 | [11] |
| Cyclic Imide 9 | COX-2 | 0.20 | >250.0 | [11] |
| Cyclic Imide 11 | COX-2 | 0.18 | >277.8 | [11] |
| Cyclic Imide 12 | COX-2 | 0.15 | >333.3 | [11] |
| Cyclic Imide 13 | COX-2 | 0.16 | >312.5 | [11] |
| Cyclic Imide 18 | COX-2 | 0.15 | >333.3 | [11] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
96-well plates
-
Human cancer cell lines
-
Complete culture medium
-
Benzamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzamide derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay determines the inhibitory activity of compounds against specific HDAC enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Benzamide derivatives
-
Developer solution (containing Trypsin and Trichostatin A)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well black plate, add the HDAC enzyme and various concentrations of the benzamide derivatives to the assay buffer. Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C.
-
Reaction Termination and Signal Development: Add the developer solution to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm). The decrease in fluorescence signal corresponds to the inhibition of HDAC activity.
In Vitro PARP-1 Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of PARP-1, often using a colorimetric or fluorometric method to detect the product of the PARP-1 reaction, poly(ADP-ribose) (PAR).
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (histones or sheared DNA)
-
NAD⁺ (substrate)
-
Assay buffer
-
Benzamide derivatives
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
96-well plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histones or DNA to activate PARP-1.
-
Reaction Mixture Preparation: In each well, add the PARP-1 enzyme, NAD⁺, and various concentrations of the benzamide derivatives in the assay buffer.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for the PARP-1 reaction.
-
Detection: Wash the plate and add the anti-PAR antibody-HRP conjugate. Incubate for 1 hour.
-
Signal Generation: After another wash, add the HRP substrate.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. A decrease in signal indicates inhibition of PARP-1 activity.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Benzamide derivatives
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the benzamide derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Methoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(4-Methoxyphenyl)benzamide, a molecule belonging to the benzamide (B126) class of compounds. The benzamide scaffold is a significant feature in medicinal chemistry and organic synthesis due to its stability, neutrality, and ability to participate in hydrogen bonding.[1] These characteristics make it a common structural motif in a wide array of pharmacologically active substances.[1] This document details the chemical identifiers, physicochemical properties, a representative synthesis protocol, and the potential biological relevance of this compound and its derivatives.
Chemical Identifiers and Properties
The fundamental chemical identifiers for this compound are crucial for its unambiguous identification in databases and research literature.
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | COc1ccc(NC(=O)c2ccccc2)cc1 |
| InChIKey | KEEBHMMBUBEEOV-UHFFFAOYSA-N[2] |
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol [2] |
| CAS Number | 7472-54-0[1] |
A comprehensive list of computed physicochemical properties is provided below, offering insights into the molecule's behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Weight | 227.26 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 227.094628657 Da | PubChem |
| Monoisotopic Mass | 227.094628657 Da | PubChem |
| Topological Polar Surface Area | 38.3 Ų | PubChem |
| Heavy Atom Count | 17 | PubChem |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the formation of an amide bond between benzoyl chloride and 4-methoxyaniline.[1] This reaction is a standard procedure in organic synthesis. The following protocol is a representative method.
Reaction Scheme:
Figure 1: Reaction scheme for the synthesis of this compound.
Materials and Reagents:
-
Benzoyl chloride
-
4-Methoxyaniline (p-anisidine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (B145695) or Ethyl acetate/Hexanes for recrystallization
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 equivalents) to the solution at room temperature.[3]
-
Addition of Acylating Agent: Cool the reaction mixture to 0°C using an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexanes to yield the pure this compound.[3]
Experimental Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
Figure 2: General workflow for the synthesis of this compound.
Biological and Therapeutic Context
While specific signaling pathways for this compound are not extensively documented, the broader class of N-substituted benzamides has shown a wide range of biological activities.[4] Research into derivatives of this core structure has revealed potential therapeutic applications.
-
Anthelmintic Properties: A related compound, N-(4-Methoxyphenyl)pentanamide, has demonstrated anthelmintic activity against the nematode Toxocara canis.[5] This activity is suggested to be similar to that of albendazole, which involves binding to tubulin and disrupting microtubule formation in the parasites.[5]
-
Anti-HBV Agents: N-phenylbenzamide derivatives have been investigated for their antiviral effects, including activity against the Hepatitis B virus (HBV).[6] One study showed that a derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, exhibited potent anti-HBV activity, potentially by increasing the levels of the antiviral protein APOBEC3G.[6]
-
Other Potential Applications: Various N-substituted benzamides have been explored for a range of other therapeutic uses, including as anti-Alzheimer's agents, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and insecticidal agents.[1]
The this compound scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action for this compound and its derivatives.
References
- 1. This compound | 7472-54-0 | Benchchem [benchchem.com]
- 2. This compound [stenutz.eu]
- 3. benchchem.com [benchchem.com]
- 4. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Molecular weight and formula of N-(4-Methoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(4-Methoxyphenyl)benzamide, a compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.
Core Data Summary
The fundamental quantitative data for this compound are summarized in the table below for quick reference and comparison.
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 7472-54-0 |
| Melting Point | 154 °C |
| InChI Key | KEEBHMMBUBEEOV-UHFFFAOYSA-N |
Synthesis Protocol: Schotten-Baumann Reaction
A standard and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This procedure involves the acylation of p-anisidine (B42471) with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
Experimental Procedure:
-
Dissolution of Amine: In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in dichloromethane.
-
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Acylation: Cool the biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Characterization Data
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals. The methoxy (B1213986) (-OCH₃) group protons typically appear as a singlet around 3.77-3.83 ppm.[1] The aromatic protons of the benzoyl and 4-methoxyphenyl (B3050149) groups will be observed in the range of 7.4-7.9 ppm.[1] A broad singlet, corresponding to the amide (N-H) proton, is also a key feature and is usually found further downfield.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the amide group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups. A strong absorption band for the C=O stretching of the amide group is expected around 1640-1680 cm⁻¹. The N-H stretching vibration will appear as a sharp peak in the region of 3300-3500 cm⁻¹.
Visualizations
The following diagrams illustrate the synthesis and workflow for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the Schotten-Baumann reaction mechanism.
References
N-Phenylbenzamide Compounds: A Comprehensive Technical Guide to Their Therapeutic Targets
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the diverse therapeutic targets of N-phenylbenzamide compounds, offering valuable insights for researchers, scientists, and drug development professionals. This document outlines the significant potential of this chemical scaffold in antiparasitic, antiviral, and anticancer applications, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.
Introduction
N-phenylbenzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their structural simplicity and amenability to chemical modification have made them attractive candidates for drug discovery programs. This guide consolidates current research to highlight the most promising therapeutic avenues for these compounds, focusing on their mechanisms of action and the experimental frameworks used for their evaluation.
Antiparasitic Activity: Targeting Kinetoplastid DNA
A significant area of investigation for N-phenylbenzamide derivatives is their potent activity against kinetoplastid parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.
Mechanism of Action: Certain N-phenylbenzamide derivatives, particularly bis(2-aminoimidazolines), act as DNA minor groove binders.[1] These compounds show a strong preference for the AT-rich regions of kinetoplast DNA (kDNA), the mitochondrial DNA of these parasites.[1][2] This binding can displace essential High Mobility Group (HMG)-box-containing proteins, leading to the disruption of kDNA function and ultimately parasite death.[1]
Quantitative Data Summary:
| Compound Series | Target Organism | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Bis(2-aminoimidazolines) | T. b. brucei (WT) | 0.83 | >20 (HEK) | >24 | [1] |
| Bis(2-aminoimidazolines) | L. donovani (promastigote) | 4.29 | >20 (HEK) | >4.7 | [1] |
| Bisarylimidamides (3a) | T. b. brucei (WT) | 0.04 | >20 (HEK) | >500 | [1] |
| Bisarylimidamides (3a) | T. cruzi (amastigote) | 0.45 | 11.2 (L929) | 24.9 | [1] |
| Bisarylimidamides (3a) | L. donovani (amastigote) | 0.26 | >20 (THP-1) | >76.9 | [1] |
| N-phenylbenzamide (9) | S. mansoni | 0.08 | 9.8 (HEK 293) | 123 | [3] |
| N-phenylbenzamide (11) | S. mansoni | 1.10 | 11.1 (HEK 293) | 10.1 | [3] |
| N-phenylbenzamide (38) | S. mansoni | 1.16 | >20 (HEK 293) | >17.2 | [4] |
Experimental Protocol: Anti-kinetoplastid Phenotypic Screening
This protocol outlines a two-stage screening process to identify compounds active against both extracellular and intracellular forms of Leishmania donovani.
Part A: Primary Screening (Promastigotes)
-
Cell Culture: Culture L. donovani promastigotes in M199 medium at 26°C to the mid-log phase.
-
Compound Addition: Dispense promastigotes into 384-well plates. Add test compounds at various concentrations. Include vehicle (DMSO) and positive (Amphotericin B) controls.
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assay: Add a viability reagent (e.g., resazurin) and incubate for another 4-6 hours.
-
Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to controls. Compounds with ≥70% inhibition are considered primary hits.
Part B: Secondary Screening (Intracellular Amastigotes)
-
Macrophage Differentiation: Seed THP-1 monocytes into 384-well imaging plates and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours at 37°C with 5% CO₂.
-
Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1 and incubate for 24 hours.
-
Compound Treatment: Wash the cells to remove extracellular parasites and add fresh medium containing the test compounds.
-
Incubation: Incubate for 72 hours at 37°C with 5% CO₂.
-
Staining: Fix the cells and stain with a DNA dye (e.g., DAPI) to visualize host and parasite nuclei.
-
Imaging and Analysis: Use a high-content imager to determine the number of host cells and intracellular parasites. Calculate the infection index and determine the IC50 value. A parallel assay on uninfected macrophages is performed to determine the cytotoxic concentration (CC50) and calculate the Selectivity Index (SI = CC50/IC50).
Workflow for Anti-kinetoplastid Drug Discovery
Antiviral Activity: Targeting Enterovirus 71
Several N-phenylbenzamide derivatives have demonstrated significant in vitro activity against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.
Mechanism of Action: While the precise mechanism for many N-phenylbenzamide derivatives is still under investigation, it is hypothesized that they may act as capsid-binding inhibitors. This interaction would stabilize the viral capsid, preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell.
Quantitative Data Summary:
| Compound | EV71 Strain | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | SZ-98 | 5.7 ± 0.8 | 620 ± 0.0 | 109 | [5][6] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | JS-52-3 | 12 ± 1.2 | 620 ± 0.0 | 52 | [5][6] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | H | 12 ± 1.2 | 620 ± 0.0 | 52 | [5][6] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | BrCr | 11 ± 1.5 | 620 ± 0.0 | 56 | [5][6] |
| Pirodavir (control) | SZ-98 | 0.6 ± 0.1 | 31 ± 2.2 | 52 | [5] |
| Compound 23 | EV71 (SZ-98) | <5.00 | - | - | [7] |
| Compound 29 | EV71 (SZ-98) | <5.00 | - | - | [7] |
Experimental Protocol: Anti-EV71 Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed Vero or RD cells into 96-well plates and incubate for 24 hours to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Infection and Treatment: Add the compound dilutions to the cells, followed by the addition of EV71 at a specific multiplicity of infection (MOI). Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (e.g., pirodavir) wells.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until the cytopathic effect in the virus control wells is evident (typically 48-72 hours).
-
CPE Observation: Observe the cells microscopically for the presence of CPE.
-
Cell Viability Measurement: Add a cell viability reagent (e.g., MTT or MTS) to quantify the number of viable cells.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (TC50) from the dose-response curves. The selectivity index (SI) is calculated as TC50/IC50.
Workflow for Antiviral Screening
Anticancer Activity: Multiple Mechanisms of Action
N-phenylbenzamide derivatives have demonstrated promising anticancer activity through various mechanisms, including inhibition of topoisomerases and tyrosine kinases.
Topoisomerase I/II Inhibition
Certain N-phenylbenzamide-acridine hybrids have been shown to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for DNA replication and repair.
Mechanism of Action: These compounds are thought to stabilize the covalent complex formed between topoisomerases and DNA, leading to DNA strand breaks and the induction of apoptosis.
Quantitative Data Summary:
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| 9b | CCRF-CEM | 0.82 | Topo I/II | [8] |
| 9b | U937 | 0.33 | Topo I/II | [8] |
| 9c | CCRF-CEM | 0.91 | Topo I/II | [8] |
| 9d | CCRF-CEM | 0.88 | Topo I/II | [8] |
| 9d | U937 | 0.23 | Topo I/II | [8] |
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x Topo I assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase I enzyme. Include a "no enzyme" control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye.
-
Agarose (B213101) Gel Electrophoresis: Load the reaction mixtures onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Analysis: Inhibition of Topo I activity is indicated by a dose-dependent increase in the supercoiled DNA band and a decrease in the relaxed DNA band.
ABL1 Kinase Inhibition
Imidazole-based N-phenylbenzamide derivatives have been identified as potential inhibitors of Abelson (ABL) tyrosine kinase, a key player in chronic myeloid leukemia (CML).
Mechanism of Action: These compounds are structurally similar to the clinically used ABL1 kinase inhibitor nilotinib (B1678881) and are predicted to bind to the ATP-binding site of the ABL1 kinase domain, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival.
Quantitative Data Summary:
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| 4e | A549 (Lung) | 8.9 | ABL1 Kinase | [9] |
| 4e | HeLa (Cervical) | 11.1 | ABL1 Kinase | [9] |
| 4e | MCF-7 (Breast) | 9.2 | ABL1 Kinase | [9] |
| 4f | A549 (Lung) | 7.5 | ABL1 Kinase | [9] |
| 4f | HeLa (Cervical) | 9.3 | ABL1 Kinase | [9] |
| 4f | MCF-7 (Breast) | 8.9 | ABL1 Kinase | [9] |
| 7 | K562 (Leukemia) | 2.27 | Protein Kinases | [10] |
| 10 | K562 (Leukemia) | 2.53 | Protein Kinases | [10] |
| 7 | HL-60 (Leukemia) | 1.42 | Protein Kinases | [10] |
| 10 | HL-60 (Leukemia) | 1.52 | Protein Kinases | [10] |
Signaling Pathway: ABL1 Kinase Inhibition
Inhibition of the Mitochondrial Permeability Transition Pore (PTP)
N-phenylbenzamide derivatives have also been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), a channel in the inner mitochondrial membrane implicated in various forms of cell death.
Mechanism of Action: Persistent opening of the PTP leads to mitochondrial dysfunction. N-phenylbenzamide compounds can inhibit this opening, thereby preserving mitochondrial integrity and preventing cell death. This is often measured by an increase in the calcium retention capacity (CRC) of mitochondria.
Quantitative Data Summary:
| Compound | Assay | EC50 | Reference |
| 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (4) | Mitochondrial Swelling | 280 nM | [11][12] |
Experimental Protocol: Mitochondrial Swelling Assay
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) by differential centrifugation.
-
Assay Buffer: Resuspend the isolated mitochondria in a suitable assay buffer.
-
Baseline Measurement: Measure the baseline absorbance at 540 nm in a spectrophotometer.
-
Compound Addition: Add the N-phenylbenzamide test compound to the mitochondrial suspension.
-
Induction of Swelling: Induce PTP opening and subsequent mitochondrial swelling by adding a Ca²⁺ pulse.
-
Absorbance Monitoring: Monitor the decrease in absorbance at 540 nm over time, which corresponds to mitochondrial swelling.
-
Data Analysis: Calculate the rate of swelling and the EC50 value of the compound's inhibitory effect.
Conclusion
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of therapeutic applications. Their ability to target fundamental biological structures and pathways, such as parasite DNA, viral capsids, topoisomerases, and critical cellular kinases, underscores their potential in the development of new treatments for infectious diseases and cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and exploit the therapeutic potential of N-phenylbenzamide derivatives.
References
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Substituted Benzamide Analogs: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Substituted benzamides are a highly versatile class of compounds that form the backbone of numerous therapeutic agents due to their broad spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the chemical space of substituted benzamide (B126) analogs, focusing on their synthesis, diverse pharmacological applications, structure-activity relationships (SAR), and mechanisms of action. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to serve as a critical resource for professionals in drug discovery and development. The diverse therapeutic applications of these analogs, including their use as anticancer, antipsychotic, anti-inflammatory, and antimicrobial agents, are discussed in detail.[1][2][3]
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, characterized by a benzene (B151609) ring attached to a carboxamido substituent.[4] This structural motif is present in over 30 clinically approved drugs.[4] The versatility of the benzamide core allows for extensive chemical modification at the N-substituent and on the phenyl ring. These modifications can significantly alter the compound's physicochemical properties, target binding affinity, selectivity, and overall pharmacological profile.[2][5] As a result, substituted benzamides have been successfully developed to target a wide array of biological entities, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, leading to treatments for psychiatric disorders, cancer, emesis, and infectious diseases.[1][2][6][7]
Synthetic Methodologies
The synthesis of substituted benzamides can be accomplished through several robust chemical strategies. The choice of method is typically dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.[8]
Common synthetic routes include:
-
Acylation with Benzoyl Chlorides : A widely used method involves the reaction of a substituted benzoyl chloride with a suitable amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][9]
-
Amide Coupling Reactions : This popular approach involves activating a substituted benzoic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU, to facilitate nucleophilic attack by an amine.[8][10]
-
Transition-Metal-Catalyzed Cross-Coupling : Advanced methods for constructing the benzamide core or for further functionalization.
-
Multi-Component Reactions : Efficient strategies that allow for the construction of complex benzamide derivatives in a single step.[8]
A generalized workflow for the synthesis and subsequent evaluation of novel substituted benzamide analogs is depicted below.
Caption: General workflow for the synthesis and evaluation of substituted benzamides.[1]
Pharmacological Landscape & Mechanisms of Action
Substituted benzamides exhibit remarkable polypharmacology, engaging a variety of biological targets.
Dopamine (B1211576) Receptor Antagonism
A primary mechanism of action for many clinically significant benzamides is the antagonism of dopamine D2 and D3 receptors.[7] This activity is central to their application as atypical antipsychotics and antiemetics.[6][7] Compounds like amisulpride (B195569), sulpiride, and metoclopramide (B1676508) are well-known examples.[11][12][13] At low doses, amisulpride is believed to block presynaptic D2/D3 autoreceptors, which increases dopamine release and contributes to its antidepressant and anti-dysthymic effects.[7][12][13] At higher doses, it blocks postsynaptic receptors, which is the basis for its antipsychotic properties.[7][13] This selective antagonism in the mesolimbic system is thought to confer an "atypical" profile, with efficacy against the negative symptoms of schizophrenia and a reduced risk of extrapyramidal side effects.[7][12]
Caption: Benzamide antagonism of presynaptic and postsynaptic D2 dopamine receptors.
Histone Deacetylase (HDAC) Inhibition
Several N-substituted benzamide derivatives have been developed as potent histone deacetylase inhibitors (HDACIs) for cancer therapy.[14][15] Entinostat (MS-275) is a prominent example.[14] These compounds typically feature a structure that can chelate the zinc ion within the active site of HDAC enzymes.[14][15] By inhibiting HDACs, these agents prevent the removal of acetyl groups from histones, leading to a more open chromatin structure. This, in turn, alters gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Mechanism of action for benzamide-based HDAC inhibitors in cancer therapy.
Other Notable Targets
The therapeutic reach of substituted benzamides extends to several other targets:
-
Acetylcholinesterase (AChE) Inhibitors : Certain benzamide and picolinamide (B142947) derivatives show potent AChE inhibitory activity, which is a key strategy in managing Alzheimer's disease.[16][17]
-
Smoothened (SMO) Antagonists : Novel benzamide derivatives can inhibit the Hedgehog signaling pathway by antagonizing the SMO receptor, offering a promising approach for treating specific cancers like medulloblastoma.[18]
-
Anti-inflammatory Agents : Some analogs act as inhibitors of cyclooxygenase (COX) enzymes, demonstrating anti-inflammatory and analgesic properties with potentially favorable gastrointestinal safety profiles.[2][19]
-
Antimicrobial Agents : The benzamide scaffold has been explored for developing agents against bacteria and fungi, with some derivatives showing promising activity.[20][21]
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzamide analogs is highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
On the Phenyl Ring :
-
HDAC Inhibitors : For HDACIs based on the Entinostat structure, substituents on the phenyl ring can drastically alter activity. For instance, adding a chlorine atom or a nitro-group has been shown to decrease anti-proliferative activity.[14][15]
-
Mycobacterium tuberculosis Inhibitors : In a series targeting QcrB, electron-withdrawing groups like fluorine at the C-5 position were less tolerated, while smaller, electron-rich substituents were more potent.[22]
-
-
On the Amide Nitrogen (N-substituent) :
-
HDAC Inhibitors : The N-substituent is critical as it often contains the zinc-binding group. A 2-substituent on the phenyl ring of this group is vital for anti-proliferative activity.[14][15]
-
AChE Inhibitors : The position of the dimethylamine (B145610) side chain markedly influences inhibitory activity and selectivity against AChE and BChE. Para-substituted compounds showed more potent inhibition than meta- or ortho-substituted ones.[16][17]
-
Caption: Key structure-activity relationships for substituted benzamide analogs.
Quantitative Data Summary
The following tables summarize key quantitative data for various substituted benzamide analogs, demonstrating their potency against different biological targets.
Table 1: Dopamine Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) | Reference |
|---|---|---|---|
| Amisulpride | Human D2 | 2.8 | [7] |
| Amisulpride | Human D3 | 3.2 |[7] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7a (picolinamide analog) | AChE | 2.49 ± 0.19 | [16][17] |
| 4a (benzamide analog) | AChE | > 100 | [16] |
| 4b (benzamide analog) | AChE | > 100 | [16] |
| 4c (benzamide analog) | AChE | 35.10 ± 1.57 |[16] |
Table 3: Anti-proliferative Activity of N-Substituted Benzamide HDAC Inhibitors (Entinostat Analogs)
| Compound | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | K562 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | Reference |
|---|---|---|---|---|---|
| MS-275 (Entinostat) | 2.01 ± 0.13 | 4.98 ± 0.31 | 1.02 ± 0.08 | 2.54 ± 0.19 | [14] |
| Analog 13f | 1.89 ± 0.11 | 2.03 ± 0.16 | 0.98 ± 0.06 | 1.52 ± 0.11 | [14] |
| Analog 13g | 2.54 ± 0.17 | 1.57 ± 0.13 | 1.21 ± 0.09 | 1.98 ± 0.14 | [14] |
| Analog 13h | 1.53 ± 0.10 | 3.21 ± 0.24 | 0.89 ± 0.05 | 1.33 ± 0.10 |[14] |
Key Experimental Protocols
Protocol: General Synthesis of N-Substituted Benzamides via Amide Coupling[8][14]
This protocol describes a representative synthesis using an amide coupling agent.
Materials:
-
Substituted benzoic acid (1.0 mmol)
-
Substituted amine (1.2 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol)
-
Hydroxybenzotriazole (HOBt) (1.5 mmol) or HBTU (1.0 mmol)[10]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (4.0 mmol)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substituted benzoic acid (1.0 mmol), substituted amine (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) in DCM (10 mL).
-
Cool the mixture in an ice bath.
-
Slowly add TEA (4.0 mmol) to the reaction mixture.
-
Remove the ice bath and stir the solution at room temperature for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted benzamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro MTT Assay for Anti-proliferative Activity[14][15]
This protocol is used to assess the cytotoxicity of benzamide analogs against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)[14]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
Conclusion
The substituted benzamide scaffold remains a cornerstone of modern medicinal chemistry, offering a remarkable combination of synthetic accessibility and pharmacological diversity. The continuous exploration of this chemical space has led to the discovery of novel agents with tailored activities against a wide range of diseases, from central nervous system disorders to cancer and infectious diseases. A deep understanding of the structure-activity relationships, as highlighted in this guide, is paramount for the rational design of next-generation therapeutics. Future efforts will likely focus on developing analogs with improved selectivity, reduced off-target effects, and novel mechanisms of action to address unmet clinical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Substituted benzamides as cerebral dopamine antagonists in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, antimicrobial, and QSAR studies of substituted benzamides. | Sigma-Aldrich [sigmaaldrich.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: N-acylation of 4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of anilines is a fundamental and widely utilized transformation in organic synthesis. This reaction is crucial for the preparation of amides, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The N-acyl group can also serve as a protecting group for the amino functionality, modulating its reactivity in subsequent synthetic steps. This document provides detailed protocols for the N-acylation of 4-methoxyaniline, a common building block in medicinal chemistry, summarizing various reaction conditions and presenting a standardized experimental procedure.
Data Presentation: N-acylation of 4-methoxyaniline
The following table summarizes various reported methods for the N-acylation of 4-methoxyaniline, highlighting the diversity of acylating agents, catalysts, solvents, and reaction conditions, along with the corresponding yields and physical properties of the product, N-(4-methoxyphenyl)acetamide.
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | m.p. (°C) | Reference |
| Acetic anhydride (B1165640) | None | Dichloromethane | Room Temp. | - | 50-68 | - | [1] |
| Acetic anhydride | None | Water | - | 8 min | 92 | - | [2] |
| Acetic anhydride | Zinc dust | Acetic acid | Reflux | 45 min | - | - | [3] |
| Acetic anhydride | None | Acetic acid | Reflux | - | - | - | [4] |
| Acetic anhydride | Sodium acetate (B1210297) | Water/HCl | 0 - Room Temp. | - | - | - | [5][6] |
| Chloroacetyl chloride | Triethylamine | Acetone | - | - | 80 | - | [7] |
| Acetyl chloride | K₂CO₃ / TBAB | DMF | Room Temp. | 15-30 min | High | - | |
| Acyl chloride | Aluminum powder | Acetonitrile | 25 | 2-4 min | 88 | - | [5] |
TBAB: Tetrabutylammonium (B224687) bromide; DMF: Dimethylformamide
Experimental Protocols
Two representative protocols for the N-acetylation of 4-methoxyaniline are provided below, utilizing either acetic anhydride or an acyl chloride as the acylating agent.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol is a standard and widely used method for the N-acetylation of anilines.
Materials:
-
4-methoxyaniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Water
-
Ethanol (95%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
In a round-bottom flask, dissolve 4-methoxyaniline (1.0 equivalent) in water.
-
Add concentrated hydrochloric acid (approx. 1.1 equivalents) to form the aniline (B41778) salt, ensuring complete dissolution.
-
In a separate beaker, prepare a solution of sodium acetate (approx. 1.5 equivalents) in water.
-
To the solution of the aniline hydrochloride, add acetic anhydride (approx. 1.2 equivalents) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A precipitate of N-(4-methoxyphenyl)acetamide should form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water.
-
Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the purified N-(4-methoxyphenyl)acetamide.
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods (e.g., IR, NMR).
Protocol 2: N-Acylation using Acyl Chloride with Phase Transfer Catalysis
This protocol describes an efficient method using an acyl chloride in the presence of a phase transfer catalyst, which can often lead to high yields in shorter reaction times.
Materials:
-
4-methoxyaniline
-
Acetyl chloride (or other desired acyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for work-up (separatory funnel, etc.)
-
Apparatus for purification (e.g., column chromatography or recrystallization)
Procedure:
-
To a round-bottom flask, add 4-methoxyaniline (1.0 equivalent), potassium carbonate (as a base), and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Stir the mixture at room temperature.
-
Slowly add the acetyl chloride (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-acyl-4-methoxyaniline.
Mandatory Visualization
The following diagrams illustrate the general workflow and the chemical transformation involved in the N-acylation of 4-methoxyaniline.
References
- 1. rsc.org [rsc.org]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijirset.com [ijirset.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(4-Methoxyphenyl)benzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methoxyphenyl)benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This benzamide (B126) core, characterized by a methoxy-substituted phenyl ring linked to a benzoyl group via an amide bond, serves as a valuable template for the development of novel therapeutic agents. The presence of the methoxyphenyl group influences the molecule's electronic properties, solubility, and interactions with biological targets, while the benzamide moiety offers sites for chemical modification to fine-tune pharmacological activity. This document provides a comprehensive overview of the applications of this compound derivatives, including detailed experimental protocols and a summary of their biological activities.
Synthesis of this compound Derivatives
The primary method for synthesizing this compound and its analogues is through the condensation reaction of an amine with a carboxylic acid derivative, typically an acyl chloride. This nucleophilic acyl substitution reaction forms the stable amide bond that characterizes this class of compounds.
General Synthesis Protocol: Amide Coupling
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
4-Methoxyaniline (or a substituted aniline)
-
Benzoyl chloride (or a substituted benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et3N), Pyridine)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
2N Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Toluene, Ethanol/water)
Procedure:
-
Dissolve the aniline (B41778) derivative (1.0 equivalent) and the base (2.0 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the benzoyl chloride derivative (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two additional times.
-
Combine the organic layers and wash with 2N HCl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to yield the pure this compound derivative.[2]
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Figure 1: General workflow for the synthesis of N-arylbenzamide derivatives.
Biological Activities and Applications
Derivatives of this compound have been investigated for a wide range of therapeutic applications, as summarized in the following sections.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents, targeting various mechanisms of cancer progression.
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator in cell proliferation and survival.[3] Compound C9 from this series demonstrated significant inhibitory activity against multiple non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[3] Mechanistic studies revealed that C9 induces cell cycle arrest at the G2 phase, promotes apoptosis, and inhibits the phosphorylation of FGFR1 and its downstream signaling proteins PLCγ1 and ERK.[3]
Figure 2: Simplified FGFR1 signaling pathway and inhibition by a benzamide derivative.
Certain derivatives, such as 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4 ), have been shown to reverse multidrug resistance (MDR) in cancer cells.[4] This is achieved through the reversible inhibition of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of chemotherapeutic drugs.[4] By inhibiting P-gp, C-4 increases the intracellular concentration of anticancer drugs, thereby enhancing their cytotoxic effects.[4]
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Mechanism of Action | Reference |
| C9 | NCI-H520 (NSCLC) | Cell Viability | 1.36 ± 0.27 | FGFR1 Inhibition | [3] |
| C9 | NCI-H1581 (NSCLC) | Cell Viability | 1.25 ± 0.23 | FGFR1 Inhibition | [3] |
| C9 | NCI-H226 (NSCLC) | Cell Viability | 2.31 ± 0.41 | FGFR1 Inhibition | [3] |
| C9 | NCI-H460 (NSCLC) | Cell Viability | 2.14 ± 0.36 | FGFR1 Inhibition | [3] |
| C9 | NCI-H1703 (NSCLC) | Cell Viability | 1.85 ± 0.32 | FGFR1 Inhibition | [3] |
| 4j | MIA PaCa-2 (Pancreatic) | Antiproliferative | Not specified | G2/M cell cycle arrest, Apoptosis induction | [5] |
Antiviral Activity
N-phenylbenzamide derivatives have emerged as a novel class of antiviral agents, particularly against Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).
Compounds such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e ) have demonstrated potent activity against multiple strains of EV71 at low micromolar concentrations with low cytotoxicity.[2]
A notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523 ), has shown significant anti-HBV activity against both wild-type and drug-resistant strains.[6] The proposed mechanism involves the upregulation of the intracellular levels of APOBEC3G (A3G), a host cytidine (B196190) deaminase with antiviral properties.[6]
Figure 3: Proposed antiviral mechanism of IMB-0523 via APOBEC3G upregulation.
Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives
| Compound | Virus | Cell Line | Assay | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1e | EV71 (SZ-98) | Vero | Antiviral | 5.7 ± 0.8 | 620 ± 0.0 | >108 | [2] |
| IMB-0523 | HBV (Wild-type) | HepG2.2.15 | Anti-HBV | 1.99 | >100 | >50 | [6] |
| IMB-0523 | HBV (Drug-resistant) | HepG2.2.15 | Anti-HBV | 3.30 | >100 | >30 | [6] |
Anthelmintic Activity
A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has displayed promising anthelmintic properties against the nematode Toxocara canis.[7] This compound exhibited a time- and concentration-dependent effect on parasite viability, similar to albendazole, but with significantly lower cytotoxicity to human and animal cell lines.[7] The proposed mechanism of action, akin to other benzimidazoles, is the binding to tubulin, which disrupts microtubule formation and depletes glycogen (B147801) stores in the parasite.[7]
Table 3: Anthelmintic Activity of N-(4-methoxyphenyl)pentanamide
| Compound | Parasite | Concentration (µM) | Effect | Time to Effect (hours) | Reference |
| N-(4-methoxyphenyl)pentanamide | T. canis L3 | 50 | Immobilization | 48 | [7] |
| N-(4-methoxyphenyl)pentanamide | T. canis L3 | 50 | Death | 72 | [7] |
| Albendazole (control) | T. canis L3 | 50 | Immobilization | 24 | [7] |
| Albendazole (control) | T. canis L3 | 50 | Death | 48 | [7] |
Antiplatelet and Antimicrobial Activities
Derivatives of this compound have also been explored for their antiplatelet and antimicrobial activities.
Certain 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives have shown potent antiplatelet aggregation activities induced by adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid (AA).[8] For instance, compound 6c was a strong inhibitor of ADP-induced aggregation, while 6f was potent against AA-induced aggregation.[8] Importantly, these compounds exhibited low cytotoxicity.[8]
Table 4: Antiplatelet Aggregation Activity of Benzamide Derivatives
| Compound | Inducer | IC₅₀ (µM) | Reference |
| 6c | ADP | 3.84 | [8] |
| 6f | AA | 3.12 | [8] |
Fatty acid amides derived from 4-methoxybenzylamine (B45378) have been synthesized and evaluated as antimicrobial agents.[9][10][11] These compounds have shown activity against various bacterial and fungal strains.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 4: Workflow of the MTT cell viability assay.
In Vitro Anthelmintic Assay
This protocol provides a method for evaluating the anthelmintic activity of test compounds using adult earthworms (Pheretima posthuma) as a model organism.
Materials:
-
Adult Indian earthworms (Pheretima posthuma)
-
Test compounds
-
Standard drug (e.g., Albendazole, Piperazine citrate)
-
Normal saline
-
Dimethylformamide (DMF) or DMSO as a solvent
-
Petri dishes
-
Stopwatch
Procedure:
-
Wash the earthworms with normal saline to remove any fecal matter.
-
Prepare different concentrations of the test compounds and the standard drug in normal saline containing a small amount of DMF or DMSO to aid dissolution. A vehicle control with the same concentration of the organic solvent should also be prepared.
-
Place one earthworm of approximately equal size in each Petri dish containing 25 mL of the test, standard, or control solution.
-
Observe the earthworms and record the time taken for paralysis and death.
-
Paralysis is noted when the worms do not move even when shaken vigorously.
-
Death is confirmed when the worms lose their motility completely, followed by fading of their body color.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of antimicrobial compounds.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial drug
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold is a promising starting point for the development of new therapeutic agents with diverse pharmacological activities. The synthetic accessibility and the potential for chemical modification make this class of compounds highly attractive for medicinal chemistry research. The protocols and data presented in these application notes provide a valuable resource for scientists working in drug discovery and development, facilitating further exploration of the therapeutic potential of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 6. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel SPAK Inhibitors That Block WNK Kinase Signaling to Cation Chloride Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [ouci.dntb.gov.ua]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for N-(4-Methoxyphenyl)benzamide as a Scaffold for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(4-Methoxyphenyl)benzamide and its derivatives as a promising scaffold for the development of potent and selective enzyme inhibitors. While research on the parent compound is limited, numerous derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes. This document outlines the key enzymatic targets, summarizes the available quantitative data, provides detailed experimental protocols for inhibitor screening and characterization, and visualizes relevant biological pathways.
Introduction
This compound is a chemical compound featuring a benzamide (B126) core, a versatile structure in medicinal chemistry known to be a key pharmacophore in numerous therapeutic agents.[1][2] The benzamide scaffold allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various enzyme targets.[1] Derivatives of this compound have been investigated for a wide array of biological activities, including antiproliferative, anti-inflammatory, and neuroprotective effects, often linked to their ability to inhibit specific enzymes.[1][3][4][5]
Key Enzyme Targets and Therapeutic Areas
The this compound scaffold has been successfully utilized to develop inhibitors for several classes of enzymes implicated in a variety of diseases.
Table 1: Summary of Quantitative Data for this compound Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Specific Compound Example | IC50 Value | Therapeutic Area |
| Sulfamoyl-benzamides | h-NTPDase2 | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | Sub-micromolar | Thrombosis, Diabetes, Inflammation, Cancer |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | FGFR1 | Compound C9 | 1.25 - 2.31 µM (in various NSCLC cell lines) | Non-Small Cell Lung Cancer |
| 2-methoxybenzamide (B150088) | Smoothened (Smo) Receptor (Hedgehog Pathway) | Compound 21 | Nanomolar | Cancer |
| 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides | Platelet Aggregation (ADP-induced) | Compound 6c | 3.84 µM | Cardiovascular Disease |
| 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides | Platelet Aggregation (AA-induced) | Compound 6f | 3.12 µM | Cardiovascular Disease |
| N-(4-methoxyphenyl) caffeamide | Tyrosinase | K36E | Concentration-dependent reduction of activity | Hyperpigmentation/Dermatology |
| 3-(N-arylsulfamoyl)benzamides | Sirtuin 2 (SIRT2) | N-methylated analog of 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide | Significantly increased potency over parent compound | Neurodegenerative Diseases (e.g., Huntington's) |
Experimental Protocols
The following are detailed protocols for key experiments to screen and characterize this compound and its derivatives as enzyme inhibitors. These protocols are general and may require optimization for specific enzymes and assay formats.
Protocol 1: In Vitro Enzyme Inhibition Assay (General)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.[6][7]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Cofactors (if required, e.g., ATP, NAD+)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound derivative (test compound) dissolved in DMSO
-
Positive control inhibitor
-
96-well or 384-well microplates (black or clear, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Enzyme and Inhibitor Pre-incubation: Add the diluted test compound or control to the microplate wells. Add the purified enzyme solution to each well. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding between the enzyme and the inhibitor.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (and any necessary cofactors).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
Detection: Stop the reaction (if necessary) and measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Hedgehog Signaling Pathway Inhibition
This protocol is designed to evaluate the effect of this compound derivatives on the Hedgehog signaling pathway in a cellular context.[8][9]
Materials:
-
Daoy cells (medulloblastoma cell line with a constitutively active Hedgehog pathway) or other suitable cell lines (e.g., Shh-LIGHT2 cells with a Gli-responsive luciferase reporter).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound dissolved in DMSO.
-
Positive control inhibitor (e.g., Vismodegib).
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo).
-
Luciferase assay reagent (if using a reporter cell line).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or positive control for a specified period (e.g., 48-72 hours).
-
Assessment of Cell Proliferation/Viability:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to measure ATP levels as an indicator of cell viability.
-
-
Assessment of Pathway Inhibition (Reporter Assay):
-
If using a Gli-responsive luciferase reporter cell line, lyse the cells and add the luciferase assay reagent. Measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells. For proliferation assays, calculate the GI50 (concentration for 50% growth inhibition). For reporter assays, calculate the IC50 for the inhibition of the signaling pathway.
Visualizations
Signaling Pathway Diagram
The Hedgehog signaling pathway is a critical regulator of embryonic development and can contribute to tumorigenesis when aberrantly activated.[8][9] Derivatives of 2-methoxybenzamide have been shown to inhibit this pathway by targeting the Smoothened (Smo) receptor.[8]
Caption: Inhibition of the Hedgehog signaling pathway by an this compound derivative targeting SMO.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors, from initial high-throughput screening to more detailed mechanistic studies.
Caption: General workflow for the discovery and characterization of enzyme inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of novel enzyme inhibitors with therapeutic potential across various diseases, including cancer, inflammation, and neurodegenerative disorders. The versatility of this chemical structure allows for fine-tuning of its properties to achieve high potency and selectivity for a desired enzyme target. The protocols and information provided herein serve as a guide for researchers to explore the potential of this compound and its derivatives in their drug discovery efforts.
References
- 1. This compound | 7472-54-0 | Benchchem [benchchem.com]
- 2. N-(4-acetylphenyl)-4-methoxybenzamide|RUO [benchchem.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Anti-Cancer Evaluation of N-(4-Methoxyphenyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anti-cancer evaluation of N-(4-methoxyphenyl)benzamide derivatives. The protocols detailed below are intended to guide researchers in the development and screening of this promising class of compounds.
Synthesis of this compound
The synthesis of the core scaffold, this compound, is typically achieved through a Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Schotten-Baumann Synthesis
This protocol details the synthesis of this compound from benzoyl chloride and p-anisidine.[1][4][5]
Materials:
-
Benzoyl chloride
-
p-Anisidine (4-methoxyaniline)
-
10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethanol (B145695) (for recrystallization)
-
Erlenmeyer flask, magnetic stirrer, separatory funnel, Büchner funnel
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve p-anisidine (1.0 equivalent) in dichloromethane (50 mL).
-
Addition of Base: To the stirring solution of p-anisidine, slowly add 10% aqueous sodium hydroxide solution (2.0 equivalents).
-
Addition of Acyl Chloride: In a separate beaker, dissolve benzoyl chloride (1.05 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the biphasic reaction mixture over 30 minutes at room temperature with vigorous stirring.
-
Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound as a white solid.[6]
-
-
Characterization:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the synthesized compound. Expected ¹H NMR signals include aromatic protons and a singlet for the methoxy (B1213986) group.[7]
-
Mass Spectrometry: Perform mass spectrometry to confirm the molecular weight of the product.[6]
-
Anti-Cancer Activity of this compound Derivatives
This compound derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines. The cytotoxic potential is often evaluated using in vitro assays, with IC₅₀ values serving as a quantitative measure of potency.
In Vitro Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for various this compound derivatives against different cancer cell lines.
| Compound Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference(s) |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H1581 (NSCLC) | MTT | 1.25 ± 0.23 | [8] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H520 (NSCLC) | MTT | 1.36 ± 0.27 | [8] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H1703 (NSCLC) | MTT | 1.85 ± 0.32 | [8] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H460 (NSCLC) | MTT | 2.14 ± 0.36 | [8] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H226 (NSCLC) | MTT | 2.31 ± 0.41 | [8] |
| Acrylamide-PABA analog with 4-methoxyphenyl (B3050149) (4e) | MCF-7 (Breast) | MTT | 64.61 | [9] |
| 4-Methylbenzamide derivative (Compound 7) | HL-60 (Leukemia) | MTT | 1.42 | [10] |
| 4-Methylbenzamide derivative (Compound 7) | K562 (Leukemia) | MTT | 2.27 | [10] |
| 4-Methylbenzamide derivative (Compound 10) | HL-60 (Leukemia) | MTT | 1.52 | [10] |
| 4-Methylbenzamide derivative (Compound 10) | K562 (Leukemia) | MTT | 2.53 | [10] |
Key Experimental Protocols for Anti-Cancer Studies
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Benzamide Libraries for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide (B126) derivatives represent a versatile class of small molecules with a broad spectrum of biological activities, including significant antiviral potential. This has led to a growing interest in screening benzamide-based compound libraries to identify novel therapeutic agents against a range of viral pathogens. High-throughput screening (HTS) methodologies are essential for efficiently evaluating large chemical libraries and identifying promising lead compounds.
This document provides detailed application notes and experimental protocols for the high-throughput screening of benzamide libraries for antiviral activity. It covers key cell-based and biochemical assays, data analysis, and visualization of experimental workflows and potential mechanisms of action.
Data Presentation: Antiviral Activity of Benzamide Derivatives
The antiviral efficacy and cytotoxicity of benzamide derivatives are critical parameters in the initial stages of drug discovery. The 50% effective concentration (EC₅₀) represents the concentration of a compound that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a crucial measure of a compound's therapeutic window.[1] An SI value of 10 or greater is generally considered a good indicator of potential antiviral activity.[1]
Below are summary tables of reported antiviral activities for various benzamide derivatives against different viruses.
Table 1: Antiviral Activity of N-Phenyl Benzamide Derivatives against Coxsackievirus A9 (CVA9)
| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| CL213 | 1 | 140 | 140 | [2][3] |
Table 2: Antiviral Activity of Benzamide Derivatives against Influenza A Virus
| Compound ID | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| NC-5 | H1N1 | 33.6 | >640 | >19 | [4] |
| NC-5 | H1N1-H275Y (Oseltamivir-resistant) | 32.8 | >640 | >19.5 | [4] |
| Compound 1 | PR8 (H1N1) | 0.2-0.6 | 39.0 | ≥65 | [5] |
| Compound 21 | PR8 (H1N1) | 9.9-18.5 | >300 | >16.2 | [5] |
| CBS1117 | H1N1 | 0.07 | 274.3 | 3914 | [6] |
Table 3: Antiviral Activity of Benzamide Derivatives against Hepatitis B Virus (HBV)
| Compound ID | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | HBV Replication | 2.3 | >50 | >21.7 | [7] |
| Compound 2 | HBV Replication | 9 | >50 | >5.5 | [7] |
| GLP-26 | Secreted HBV DNA (HepAD38 cells) | 0.003 | >100 | >33,333 | [8] |
| GLP-26 | Secreted HBV DNA (Primary Human Hepatocytes) | 0.04 | >10 | >250 | [8] |
| ZW-1841 | HBV Replication | 6.6 | >100 | >15.1 | [9] |
| ZW-1847 | HBV Replication | 3.7 | >100 | >27 | [9] |
Table 4: Antiviral Activity of Benzamide Derivatives against Human Immunodeficiency Virus (HIV-1)
| Compound ID | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| AH0109 | p24 Antigen Reduction | 0.7 | 163 | 232.8 | [10] |
| NBD-14189 | Single-cycle Assay | <0.2 | Not Reported | Not Reported | [11] |
| NBD-14270 | Single-cycle Assay | <0.2 | >100 | >500 | [11] |
Table 5: Antiviral Activity of Benzamide Derivatives against SARS-CoV
| Compound ID | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2i | PLpro Inhibition | 1.77 | 376 | 212 | [12] |
| 2n | PLpro Inhibition | 4.74 | >500 | >105 | [12] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful execution of high-throughput screening campaigns. The following sections provide step-by-step methodologies for key assays.
High-Throughput Screening Workflow
The overall workflow for a high-throughput screen of a benzamide library involves several key stages, from initial compound screening to hit confirmation and characterization.
Caption: High-throughput screening workflow for antiviral benzamides.
Cell Viability (Cytotoxicity) Assay Protocol (MTT-Based)
This protocol is used to determine the cytotoxicity of the benzamide compounds on the host cells.[13][14][15]
Materials:
-
Host cell line appropriate for the virus of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Benzamide compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzamide compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with DMSO (vehicle control).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is a common method for primary high-throughput screening of antiviral compounds.[4][7][16] It measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Host cell line susceptible to the virus
-
Complete cell culture medium
-
Virus stock with a known titer
-
96-well clear flat-bottom plates
-
Benzamide compound library
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol) or Neutral Red solution
-
Methanol (B129727) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates as described in the cytotoxicity assay protocol.
-
-
Infection and Compound Treatment:
-
Prepare serial dilutions of the benzamide compounds in culture medium.
-
Remove the growth medium from the cells.
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
Add 50 µL of virus suspension (at a pre-determined multiplicity of infection, MOI) to all wells except the cell control wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is evident in the virus control wells (typically 48-72 hours).
-
-
Staining and Quantification:
-
Gently wash the cell monolayers with PBS.
-
Fix the cells with 10% formaldehyde (B43269) or methanol for 20 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration using non-linear regression.
-
Plaque Reduction Assay
This assay is often used as a secondary screen to confirm the antiviral activity of hits from the primary screen.[17] It quantifies the reduction in the number of viral plaques in the presence of the test compound.
Materials:
-
Host cell line
-
6-well or 12-well plates
-
Virus stock
-
Benzamide compounds
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates to form a confluent monolayer.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the benzamide compounds.
-
Remove the growth medium and wash the cell monolayers with PBS.
-
Add the diluted compounds to the cells and incubate for a specified period (e.g., 1 hour).
-
Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1 hour to allow for virus adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells with Crystal Violet as described in the CPE assay.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value.
-
Biochemical Assays: Viral Enzyme Inhibition
For viruses where a key enzyme is a validated drug target (e.g., proteases, polymerases), biochemical assays can be employed to screen for inhibitors.
Example: HIV-1 Reverse Transcriptase Inhibition Assay [10][18]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
RT assay buffer
-
Template/primer (e.g., poly(A)/oligo(dT))
-
Labeled dNTPs (e.g., ³H-dTTP or a non-radioactive detection system)
-
Benzamide compounds
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Reaction Setup:
-
In a microplate, combine the RT assay buffer, template/primer, and the benzamide compound at various concentrations.
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
-
Detection of RT Activity:
-
Stop the reaction and quantify the amount of incorporated labeled dNTPs.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration.
-
Determine the 50% inhibitory concentration (IC₅₀) value.
-
Mechanisms of Antiviral Action of Benzamides
Benzamide derivatives can exert their antiviral effects through various mechanisms, targeting different stages of the viral life cycle.
Inhibition of Viral Entry
Some benzamides can block the entry of viruses into host cells by interfering with the attachment of the virus to cellular receptors or by preventing the fusion of viral and cellular membranes.[6][14]
Caption: Inhibition of viral entry by benzamide derivatives.
Modulation of Viral Capsid Assembly
Certain benzamide compounds can interfere with the proper assembly of the viral capsid, leading to the formation of non-infectious viral particles.[7][8] For example, in Hepatitis B Virus, some benzamides promote the formation of empty capsids.[7]
Caption: Modulation of HBV capsid assembly by benzamides.
Inhibition of Viral Replication Enzymes
A common mechanism of action for antiviral drugs is the inhibition of viral enzymes essential for replication, such as reverse transcriptase in retroviruses.[10][18]
Caption: Inhibition of HIV reverse transcriptase by benzamides.
Conclusion
The high-throughput screening of benzamide libraries offers a promising avenue for the discovery of novel antiviral agents. The protocols and data presented in this document provide a framework for researchers to design and execute effective screening campaigns. By combining robust cell-based and biochemical assays with detailed data analysis and mechanistic studies, it is possible to identify and characterize potent benzamide-based inhibitors of viral replication. Further optimization of these lead compounds through medicinal chemistry efforts can pave the way for the development of new antiviral therapies to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches | MDPI [mdpi.com]
- 10. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Entry Inhibitors: Efficient Means to Block Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a high-throughput method to screen novel antiviral materials | PLOS One [journals.plos.org]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-(4-Methoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-(4-Methoxyphenyl)benzamide, a crucial step in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are based on established analytical principles for structurally similar compounds and serve as a robust starting point for method development and validation.
Introduction
This compound is a chemical compound with potential applications in various fields, including medicinal chemistry. Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This document outlines proposed analytical methods for its determination.
Analytical Methods Overview
Three primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used, robust technique for the separation and quantification of non-volatile and thermally stable compounds. Given the aromatic nature of this compound, it is expected to have strong UV absorbance, making HPLC-UV a suitable method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and definitive identification based on mass spectra.
-
UV-Visible Spectrophotometry: A simple, cost-effective method for the quantification of analytes that absorb light in the UV-Visible spectrum. This method is often used for the analysis of pure substances or simple formulations.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of benzamide (B126) derivatives. These values are representative and should be confirmed during method validation for this compound.
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 0.03 - 0.3 µg/mL | 3 - 15 µg/mL |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (RSD %) | < 2.0% | < 5.0% | < 3.0% |
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on a validated method for a structurally similar compound and is expected to be a good starting point for the analysis of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and 20 mM Potassium Phosphate (B84403) Buffer (pH 6.8) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Estimated at ~260 nm (to be determined by scanning a standard solution).
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
Reagent and Standard Preparation:
-
Mobile Phase Preparation:
-
Buffer: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.8 with a dilute potassium hydroxide (B78521) solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in the specified ratio. Degas the mixture before use.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Bulk Drug: Accurately weigh approximately 25 mg of the this compound bulk drug, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a suitable concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume. Centrifuge a portion of this solution and dilute the supernatant to a suitable concentration within the calibration range.
Quantification:
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solutions from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This proposed method is suitable for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (to be determined from a full scan of a standard).
Standard and Sample Preparation:
-
Solvent: Use a high-purity volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction for complex matrices.
Quantification:
Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standard solutions. Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.
UV-Visible Spectrophotometry
This method is suitable for rapid quantification of this compound in bulk or simple dosage forms.
Instrumentation and Conditions:
-
Spectrophotometer: A UV-Visible spectrophotometer.
-
Solvent: Methanol or Ethanol (HPLC grade).
-
Wavelength Scan: Perform a wavelength scan from 400 nm to 200 nm on a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Blank: Use the solvent as a blank.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
-
Sample Solution: Prepare a sample solution in the same solvent, ensuring the concentration falls within the range of the standard solutions.
Quantification:
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve using the Beer-Lambert law.
Application Notes and Protocols for In Vitro Cytotoxicity Assays of N-phenylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of N-phenylbenzamide derivatives, a promising class of compounds with potential applications in oncology. The following protocols for key assays—MTT for cell viability, Annexin V/Propidium Iodide staining for apoptosis, and Propidium Iodide staining for cell cycle analysis—are detailed to ensure reproducibility. Additionally, quantitative data from various studies are summarized, and the underlying signaling pathways are visualized to facilitate a deeper understanding of the mechanism of action.
Data Presentation: In Vitro Cytotoxicity of N-phenylbenzamide Derivatives
The cytotoxic potential of N-phenylbenzamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented below is compiled from multiple studies and showcases the activity of various analogs.
Table 1: IC50 Values of Imidazole-Based N-phenylbenzamide Derivatives
| Compound ID | Substitution | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 4e | p-OCH3 | 8.9 | 11.1 | 9.2 |
| 4f | p-F | 7.5 | 9.3 | 8.9 |
Data sourced from a study on new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents. The MTT assay was used to determine the cytotoxic potential.[1]
Table 2: IC50 Values of N-phenylbenzamide-4-methylamine Acridine (B1665455) Derivatives
| Compound ID | K562 (Leukemia) IC50 (µM) | CCRF-CEM (Leukemia) IC50 (µM) | U937 (Lymphoma) IC50 (µM) |
| 9b | - | 0.82 | 0.33 |
| 9c | - | 0.91 | - |
| 9d | - | 0.88 | 0.23 |
These compounds displayed potent antiproliferative activity. The pharmacological mechanism involves the inhibition of Topoisomerase I/II and the induction of apoptosis.[2]
Table 3: IC50 Values of 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines
| Compound ID | K562 (Leukemia) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | OKP-GS (Oral Squamous Carcinoma) IC50 (µM) |
| 7 | 2.27 | 1.42 | 4.56 |
| 10 | 2.53 | 1.52 | 24.77 |
These promising compounds were found to induce apoptosis and cell cycle arrest at the G2/M phase.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of this color is directly proportional to the number of viable cells.
Materials:
-
N-phenylbenzamide derivatives
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
N-phenylbenzamide derivatives
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the N-phenylbenzamide derivatives for the desired time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method utilizes PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
N-phenylbenzamide derivatives
-
Human cancer cell lines
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat them with the N-phenylbenzamide derivatives as described for the apoptosis assay.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathways and Mechanisms of Action
N-phenylbenzamide derivatives exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest, primarily at the G2/M phase.
Apoptosis Induction
The intrinsic or mitochondrial pathway of apoptosis is a key mechanism of action for many N-phenylbenzamide derivatives. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4][5][6] Treatment with N-phenylbenzamide derivatives can lead to a disruption of the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, ultimately resulting in programmed cell death.
Caption: Intrinsic Apoptosis Pathway.
Cell Cycle Arrest
Several studies have indicated that N-phenylbenzamide derivatives can induce cell cycle arrest at the G2/M transition phase. This is a critical checkpoint that prevents cells from entering mitosis with damaged DNA. The progression through the cell cycle is regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). The G2/M transition is primarily controlled by the Cyclin B/CDK1 complex. Inhibition of this complex, or the pathways leading to its activation, can cause cells to accumulate in the G2 phase.
Caption: G2/M Cell Cycle Arrest.
Experimental Workflow
The general workflow for evaluating the in vitro cytotoxicity of N-phenylbenzamide derivatives involves a multi-step process, starting from initial screening to more detailed mechanistic studies.
Caption: Experimental Workflow.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors | MDPI [mdpi.com]
- 4. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The N-(4-Methoxyphenyl)benzamide Scaffold in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-(4-methoxyphenyl)benzamide core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds.[1] Its structural features, including the amide linkage capable of hydrogen bonding and the methoxy-substituted phenyl ring influencing electronic properties and solubility, make it an attractive starting point for developing novel therapeutic agents.[1] This document provides a comprehensive overview of the applications of the this compound scaffold, detailing its utility in targeting various diseases, along with protocols for the synthesis of its derivatives and relevant biological assays.
Therapeutic Applications
Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic applications, demonstrating a broad spectrum of biological activities. These include anticancer, antiplatelet, antiviral, anthelmintic, and neuroprotective properties.
Anticancer Activity
The this compound scaffold is a key component in a variety of anticancer agents.[2][3][4] Modifications to this core structure have led to the development of potent inhibitors of various cancer cell lines. For instance, imidazole-based N-phenylbenzamide derivatives have shown cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[2]
Quantitative Data for Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-based derivative 4f | A549 (Lung) | 7.5 | [2] |
| HeLa (Cervical) | 9.3 | [2] | |
| MCF-7 (Breast) | 8.9 | [2] | |
| Nimesulide (B1678887) derivative L1 | H292 (Lung) | < 8.8 | [4] |
| SKOV3 (Ovarian) | < 8.8 | [4] | |
| SKBR3 (Breast) | < 8.8 | [4] | |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide C9 | NCI-H520 (NSCLC) | 1.36 ± 0.27 | [5] |
| NCI-H1581 (NSCLC) | 1.25 ± 0.23 | [5] | |
| NCI-H226 (NSCLC) | 2.31 ± 0.41 | [5] | |
| NCI-H460 (NSCLC) | 2.14 ± 0.36 | [5] | |
| NCI-H1703 (NSCLC) | 1.85 ± 0.32 | [5] |
Antiplatelet Activity
Certain derivatives of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide have been identified as potential antiplatelet agents. These compounds have been shown to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid (AA).[6]
Quantitative Data for Antiplatelet Activity of this compound Derivatives
| Compound | Inducing Agent | IC50 (µM) | Reference |
| 6c | ADP | 3.84 | [6] |
| 6f | AA | 3.12 | [6] |
| 1f | ADP | 0.17 | [6] |
Antiviral Activity
The N-phenylbenzamide scaffold has been explored for its antiviral properties, particularly against Hepatitis B Virus (HBV). A notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), has demonstrated potent anti-HBV activity against both wild-type and drug-resistant strains.[7][8] The proposed mechanism involves the upregulation of the antiviral protein APOBEC3G (A3G).[7]
Quantitative Data for Anti-HBV Activity of a this compound Derivative
| Compound | HBV Strain | IC50 (µM) | Reference |
| IMB-0523 | Wild-type | 1.99 | [7][8] |
| Drug-resistant | 3.30 | [7][8] | |
| Lamivudine (3TC) | Wild-type | 7.37 | [7][8] |
| Drug-resistant | >440 | [7][8] |
Anthelmintic Activity
A simplified derivative of albendazole (B1665689), N-(4-methoxyphenyl)pentanamide, has shown promising anthelmintic properties against the nematode Toxocara canis.[9] This compound exhibited activity comparable to albendazole but with lower cytotoxicity.[9]
Neuroprotective and Other Activities
The versatility of the this compound scaffold extends to the central nervous system. Derivatives have been developed as neuroprotective agents for conditions like ischemic stroke by inhibiting the PSD95-nNOS protein-protein interaction.[10] Additionally, this scaffold has been utilized to create inhibitors of butyrylcholinesterase for potential Alzheimer's disease treatment and inhibitors of the WNK-OSR1/SPAK-NCC signaling cascade for hypertension.[11][12]
Signaling Pathways and Experimental Workflows
The diverse biological activities of this compound derivatives stem from their interaction with various cellular signaling pathways.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives generally involves the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine.
Protocol 1: General Synthesis via Acyl Chloride [1]
-
Reactants: 4-methoxyaniline and a substituted benzoyl chloride.
-
Solvent: A suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Procedure: a. Dissolve 4-methoxyaniline in the chosen solvent. b. Add a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the HCl byproduct. c. Slowly add the substituted benzoyl chloride to the reaction mixture at 0°C. d. Allow the reaction to warm to room temperature and stir for several hours (typically 6-12 hours). e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction with water or a dilute aqueous acid solution. g. Extract the product with an organic solvent. h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using Coupling Agents [9][13]
-
Reactants: A substituted benzoic acid and a substituted aniline (B41778) (e.g., 4-methoxyaniline).
-
Coupling Agents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-Dimethylaminopyridine (DMAP).
-
Solvent: Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Procedure: a. Dissolve the carboxylic acid in the solvent. b. Add the coupling agents (e.g., DIC and HOBt) and stir for 30 minutes at room temperature to activate the carboxylic acid. c. Add the aniline to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. e. Monitor the reaction by TLC. f. Work-up the reaction by washing with dilute aqueous acid, base, and brine. g. Dry the organic layer and concentrate to obtain the crude product. h. Purify by column chromatography.
Biological Assay Protocols
Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A549, HeLa, MCF-7, or other relevant cancer cell lines.
-
Reagents: RPMI-1640 or DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. b. Treat the cells with various concentrations of the this compound derivatives (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours. d. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 value.
Protocol 4: In Vitro Antiplatelet Aggregation Assay [6]
-
Sample: Platelet-rich plasma (PRP) obtained from fresh human or animal blood.
-
Inducing Agents: Adenosine diphosphate (ADP) or arachidonic acid (AA).
-
Instrument: A platelet aggregometer.
-
Procedure: a. Prepare PRP by centrifuging whole blood. b. Pre-incubate the PRP with the test compound or vehicle control for a specified time. c. Add the inducing agent (ADP or AA) to initiate platelet aggregation. d. Monitor the change in light transmittance for 5-10 minutes using the aggregometer. e. The percentage of inhibition of aggregation is calculated relative to the control, and IC50 values are determined.
Conclusion
The this compound scaffold is a highly valuable platform in drug discovery, offering a foundation for the development of therapeutic agents with diverse biological activities. The synthetic versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the identification of potent and selective drug candidates. The protocols and data presented herein provide a valuable resource for researchers aiming to exploit the therapeutic potential of this remarkable chemical entity.
References
- 1. This compound | 7472-54-0 | Benchchem [benchchem.com]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Schotten-Baumann Synthesis of Benzamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental procedures for the synthesis of benzamides using the Schotten-Baumann reaction. This robust and versatile method is widely employed in organic synthesis, particularly in the development of pharmaceutical agents, due to its efficiency and broad substrate scope.
Introduction to the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides (or anhydrides).[1][2][3][4] The reaction is typically carried out in the presence of a base, often in a biphasic solvent system consisting of an organic solvent and water.[3][4] First described by German chemists Carl Schotten and Eugen Baumann in 1883, this reaction has become a fundamental tool in organic chemistry.[1][3]
The primary role of the base, commonly aqueous sodium hydroxide (B78521) or pyridine, is to neutralize the hydrogen chloride (HCl) generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The base-catalyzed conditions drive the equilibrium towards the formation of the amide product.[5]
Key Features of the Schotten-Baumann Reaction:
-
Base-Catalyzed: The presence of a base is essential to neutralize the acidic byproduct and drive the reaction to completion.[5]
-
Biphasic System: Often performed in a two-phase system (e.g., dichloromethane (B109758) and water), where the reactants and product remain in the organic phase while the base neutralizes the acid in the aqueous phase.[3][4]
-
Versatility: Applicable to a wide range of primary and secondary amines and various acyl chlorides.
-
Industrial Relevance: Widely used in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1][3]
Reaction Mechanism
The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate.[1][2]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.
-
Deprotonation: The added base removes a proton from the nitrogen atom, yielding the final benzamide (B126) product and neutralizing the generated HCl.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for the Schotten-Baumann synthesis of various benzamides, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of Unsubstituted and N-Substituted Benzamides
| Benzoyl Chloride | Amine | Base (equivalents) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzoyl chloride | Ammonia (B1221849) | Excess | Water | Room Temp. | 0.25 | ~75 |
| Benzoyl chloride | Aniline | NaOH (excess) | Dichloromethane/Water | 0 - Room Temp. | 0.25 | High |
| Benzoyl chloride | Phenethylamine | NaOH (excess) | Dichloromethane/Water | Room Temp. | Not specified | Not specified |
| Acetyl chloride | Benzylamine (B48309) | NaOH (excess) | Dichloromethane/Water | Room Temp. | Not specified | High |
Table 2: Synthesis of Benzanilides
| Benzoyl Chloride | Aniline Derivative | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Benzoyl chloride | Aniline | 10% aq. NaOH | Dichloromethane | Room Temp. | 15 min (vigorous shaking) | ~91 |
| 4-Nitrobenzoyl chloride | Aniline | Not specified | Not specified | Not specified | Not specified | 83 |
| Benzoyl chloride | Substituted Anilines | Not specified | Not specified | Not specified | Not specified | 73-80 (recrystallized) |
Note: Yields can vary significantly based on the specific substrates, purity of reagents, and reaction scale.
Experimental Protocols
The following are detailed protocols for the synthesis of representative benzamides using the Schotten-Baumann reaction.
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia
Materials:
-
Benzoyl chloride
-
Concentrated ammonia solution
-
Deionized water
-
Conical flask with a stopper
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers
-
Recrystallization solvent (hot water)
Procedure:
-
In a conical flask, prepare a mixture of 5 mL of concentrated ammonia and 5 mL of water.
-
Carefully add 2 mL (approximately 2.4 g) of benzoyl chloride to the ammonia solution.
-
Immediately stopper the flask and shake it vigorously. The reaction is exothermic, and pressure may build up; hold the stopper securely.
-
Continue shaking for approximately 15 minutes, by which time the oily benzoyl chloride should have completely reacted, and a solid precipitate of benzamide will have formed.
-
Collect the crude benzamide by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Purify the benzamide by recrystallization from hot water to obtain colorless crystals.
-
Dry the purified product to a constant weight and determine the yield.
Protocol 2: Synthesis of N-Benzylanisamide
Materials:
-
Anisoyl chloride
-
Benzylamine
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Standard laboratory glassware
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve benzylamine (1.0 equivalent) in 50 mL of dichloromethane.
-
To the stirred solution, add 30 mL of 10% aqueous sodium hydroxide solution.
-
Cool the biphasic mixture in an ice bath.
-
Slowly add anisoyl chloride (1.1 equivalents) dropwise to the stirred mixture over a period of 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude N-benzylanisamide.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Diagram 1: General Workflow for Schotten-Baumann Benzamide Synthesis
Caption: A typical experimental workflow for the Schotten-Baumann synthesis of benzamides.
Diagram 2: Logical Relationship of Key Reaction Components
Caption: Key components and their roles in the Schotten-Baumann reaction.
References
Application Note: Development of N-(4-methoxyphenyl)benzamide Analogs as Novel Anthelmintic Agents
Audience: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.
Introduction Helminth infections pose a significant threat to human and animal health globally, causing substantial economic losses in livestock production. The increasing prevalence of resistance to existing anthelmintic drugs necessitates the discovery and development of new chemical entities with novel modes of action.[1] The benzamide (B126) scaffold is a well-established pharmacophore in medicinal chemistry.[2] Recent studies have highlighted the potential of simplified benzamide derivatives, such as N-(4-methoxyphenyl)pentanamide, which is structurally related to the widely used anthelmintic albendazole, as promising leads.[3][4] This compound has demonstrated significant, concentration-dependent activity against nematodes like Toxocara canis, with lower cytotoxicity compared to albendazole.[3][4] This application note provides a comprehensive overview and detailed protocols for the synthesis, screening, and evaluation of novel N-(4-methoxyphenyl)benzamide analogs as potential next-generation anthelmintics.
General Synthesis Protocol
The synthesis of this compound analogs can be readily achieved via a standard amide coupling reaction between a substituted benzoyl chloride and 4-methoxyaniline (p-anisidine) or its derivatives.
Protocol: Amide Coupling for Analog Synthesis
Materials:
-
Substituted benzoyl chloride (1.0 eq)
-
4-methoxyaniline (p-anisidine) (1.2 eq)
-
Triethylamine (B128534) (Et₃N) (2.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
2N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Toluene (B28343) or Heptane/Ethyl Acetate for recrystallization
Procedure:
-
Dissolve 4-methoxyaniline and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the substituted benzoyl chloride dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[5]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with 2N HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or heptane/ethyl acetate) to obtain the pure this compound analog.[5]
-
Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC analysis.
Anthelmintic Screening Cascade
A hierarchical screening approach is recommended to efficiently identify promising candidates from a library of synthesized analogs. The workflow progresses from high-throughput in vitro assays to more complex and lower-throughput in vivo models.
Caption: A typical workflow for anthelmintic drug discovery.
Key Experimental Protocols
In Vitro Adult Worm Motility Assay (AMA)
This assay directly assesses the effect of compounds on the viability and motility of adult worms. Pheretima posthuma (Indian earthworm) is often used as it has anatomical and physiological resemblance to intestinal roundworms.[6]
Materials:
-
Adult Indian earthworms (Pheretima posthuma) of similar size.
-
Phosphate-buffered saline (PBS).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO), then diluted in PBS.
-
Positive control: Albendazole or Piperazine Citrate (e.g., 15 mg/mL).[6]
-
Negative control: PBS with the same percentage of solvent used for test compounds.
-
24-well plates or petri dishes.
-
Stopwatch.
-
Dissecting microscope.
Procedure:
-
Wash the earthworms with PBS to remove any fecal matter.
-
Place one earthworm in each well or petri dish containing 10 mL of the respective treatment solution (negative control, positive control, or test compound at various concentrations).
-
Observe the worms for motility. Paralysis is noted when the worms do not move even when shaken vigorously.[6]
-
Record the time taken for paralysis for each worm.
-
After confirming paralysis, transfer the worms to fresh PBS to check for recovery. The time of death is recorded when the worms show no movement and exhibit a faded body color.[6]
-
Perform all experiments in triplicate.
In Vitro Egg Hatch Assay (EHA)
This assay evaluates the ovicidal activity of the compounds by measuring the inhibition of egg hatching of a target nematode (e.g., Haemonchus contortus).[7]
Materials:
-
Freshly collected nematode eggs (e.g., from feces of infected sheep).
-
Saturated salt solution for egg flotation.
-
Sieves of various mesh sizes.
-
Test compounds at various concentrations in agar (B569324) or liquid medium.
-
Positive control: Thiabendazole or Albendazole.
-
Negative control: Vehicle only.
-
24-well plates.
-
Inverted microscope.
Procedure:
-
Isolate nematode eggs from fecal samples using a standard flotation and sieving technique.
-
Prepare a suspension of eggs in water (approx. 100-150 eggs per 100 µL).
-
In a 24-well plate, add the test compounds, controls, and the egg suspension to each well.
-
Incubate the plates at 28 °C for 48 hours.[7]
-
After incubation, add a drop of Lugol's iodine to stop any further hatching.
-
Count the number of hatched first-stage larvae (L1) and unhatched eggs in each well using an inverted microscope.
-
Calculate the percentage of egg hatch inhibition relative to the negative control.
In Vivo Fecal Egg Count Reduction Test (FECRT)
This test is the standard method for evaluating the efficacy of an anthelmintic in a living host, typically a rodent model infected with a nematode like Heligmosomoides polygyrus.
Materials:
-
Infected mice or gerbils with a stable and sufficient egg output (e.g., >200 eggs per gram of feces).
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with Tween 80).
-
Positive control: A commercial anthelmintic like Fenbendazole.
-
Vehicle control group.
-
Oral gavage needles.
-
McMaster egg counting slides.
-
Saturated salt solution.
Procedure:
-
Randomly allocate infected animals into treatment and control groups (n=5-8 animals per group).
-
Collect fecal samples from each animal on Day 0 (before treatment) to determine the baseline fecal egg count (FEC).
-
Administer the test compounds and controls to the respective groups via oral gavage. This is typically done as a single dose or over multiple days.
-
Collect fecal samples again at 7-10 days post-treatment.
-
Determine the FEC for each sample using the McMaster technique.
-
Calculate the percentage reduction in FEC for each treatment group compared to the vehicle control group using the formula: % Reduction = [1 - (Mean FEC_Treated / Mean FEC_Control)] * 100
Data Presentation
Quantitative data from screening assays should be organized into clear, structured tables to facilitate structure-activity relationship (SAR) analysis.
Table 1: In Vitro Anthelmintic Activity of this compound Analogs
| Compound ID | R¹ Substitution (Benzoyl Ring) | R² Substitution (Aniline Ring) | AMA Paralysis Time (min) @ 50 µg/mL | EHA % Inhibition @ 10 µg/mL | Cytotoxicity CC₅₀ (µM) (Vero cells) |
| Lead-01 | H | 4-OCH₃ | 45 ± 5 | 92 ± 4 | > 100 |
| Analog-02 | 4-Cl | 4-OCH₃ | 32 ± 3 | 98 ± 2 | 85 |
| Analog-03 | 4-NO₂ | 4-OCH₃ | > 180 | 45 ± 8 | > 100 |
| Analog-04 | H | 3-Cl, 4-OCH₃ | 55 ± 6 | 85 ± 5 | > 100 |
| Albendazole | - | - | 25 ± 2 | 99 ± 1 | 15 |
Data are presented as mean ± standard deviation for n=3 replicates. Data is hypothetical for illustrative purposes.
Proposed Mechanism of Action & SAR
The primary mechanism of action for the parent benzimidazole (B57391) class is the disruption of microtubule formation by binding to parasite β-tubulin.[1][8] This leads to impaired glucose uptake, depletion of glycogen (B147801) stores, and ultimately parasite death.[3] It is hypothesized that this compound analogs share a similar mechanism.
Caption: Hypothesized mechanism of action for benzamide analogs.
For SAR, modifications can be explored at various positions on both aromatic rings to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key areas for structure-activity relationship studies.
References
- 1. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 7472-54-0 | Benchchem [benchchem.com]
- 3. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 6. hygeiajournal.com [hygeiajournal.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in N-(4-Methoxyphenyl)benzamide synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-(4-Methoxyphenyl)benzamide. The most common synthetic route is the Schotten-Baumann reaction, involving the acylation of p-anisidine (B42471) (4-methoxyaniline) with benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound resulted in a very low yield. What are the most common causes?
A1: Low yields in this synthesis typically stem from a few key issues. The most common culprits are the hydrolysis of the benzoyl chloride starting material, incomplete reaction due to protonation of the amine, suboptimal reaction conditions, or significant product loss during the workup and purification stages.[1][2] Each of these possibilities can be systematically investigated to improve your yield.
Q2: After the reaction, I isolated a significant amount of a white, crystalline byproduct that is soluble in aqueous sodium bicarbonate. What is it and how can I prevent its formation?
A2: The byproduct is almost certainly benzoic acid.[1] It forms when the highly reactive benzoyl chloride reacts with water (hydrolysis) instead of the intended p-anisidine.[1][3] This side reaction consumes your acylating agent and reduces the theoretical maximum yield of the desired amide.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Benzoyl chloride is highly sensitive to moisture.[1] Use oven-dried glassware and anhydrous solvents to minimize the presence of water.
-
Control Reagent Addition: Add the benzoyl chloride dropwise to the reaction mixture while stirring vigorously.[2] This ensures it reacts quickly with the amine, which is present in high concentration, rather than with trace amounts of water.
-
Optimize Biphasic Reactions: In a two-phase system (e.g., dichloromethane/water), vigorous stirring is critical to maximize the surface area between the two phases, facilitating the reaction between the amine and the benzoyl chloride in the organic layer.[2]
Q3: My reaction seems to stop prematurely, with a significant amount of unreacted p-anisidine remaining. What is happening?
A3: This issue is often caused by the protonation of the starting amine. The reaction between benzoyl chloride and p-anisidine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] If not neutralized, this acid will react with the basic p-anisidine, converting it into its ammonium (B1175870) salt.[4][5] This salt is no longer nucleophilic and cannot react with benzoyl chloride, effectively stopping the reaction.
Troubleshooting Steps:
-
Use an Adequate Amount of Base: The reaction must be run in the presence of a base to neutralize the HCl as it forms.[6] For biphasic Schotten-Baumann conditions, an aqueous base like sodium hydroxide (B78521) is used.[2][7] For single-phase organic systems, a tertiary amine like triethylamine (B128534) or pyridine (B92270) is common.[6][8] Ensure at least one equivalent of base is present to neutralize the acid, with a slight excess often being beneficial.
Q4: I am losing a substantial amount of product during the workup and purification steps. How can I optimize my recovery?
A4: Product loss during isolation is a common problem. A systematic approach to the workup and purification can maximize recovery.[2]
Troubleshooting Steps:
-
Optimize Aqueous Washes:
-
Choose the Right Recrystallization Solvent: The choice of solvent is critical for effective purification by recrystallization. An ideal solvent will dissolve the crude product well at high temperatures but poorly at low temperatures. For this compound, solvent systems like ethanol/water or toluene (B28343) are often effective.[8][9] Perform small-scale solvent screening tests to find the optimal system that maximizes crystal recovery while leaving impurities behind.
Data Presentation
Optimizing reaction parameters is crucial for maximizing yield. The table below summarizes key parameters for a typical Schotten-Baumann synthesis of this compound.
| Parameter | Recommended Value | Purpose |
| Molar Ratio (p-Anisidine:Benzoyl Chloride) | 1 : 1.05-1.1 | A slight excess of the acylating agent can help drive the reaction to completion. |
| Base (e.g., Triethylamine) | 2.0 equivalents | To neutralize the HCl byproduct and act as a catalyst.[8] |
| Base (e.g., 10% Aqueous NaOH) | Sufficient to keep pH > 10 | To neutralize the HCl byproduct in a biphasic system.[7] |
| Reaction Temperature | 0 °C to Room Temperature | The initial addition is often done at 0°C to control the exothermic reaction, followed by stirring at room temperature.[6][8] |
| Reaction Time | 1 - 16 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.[8] |
| Stirring | Vigorous (especially for biphasic systems) | Ensures efficient mixing of reactants to maximize the reaction rate.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes a standard laboratory procedure for the synthesis.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Benzoyl Chloride
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Deionized Water
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath, standard glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve p-anisidine (1.0 eq) in dichloromethane. Add the 10% aqueous NaOH solution (approx. 2.5 eq).[9]
-
Acylation: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the disappearance of the starting materials using TLC.[9]
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted p-anisidine).
-
Saturated NaHCO₃ solution (to remove benzoic acid).[9]
-
Brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[9]
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound as a white solid.[9]
Visualizations
Reaction Pathways
The following diagram illustrates the desired synthetic pathway and the most common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. grokipedia.com [grokipedia.com]
- 8. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Acylation of Anilines
Welcome to the technical support center for the N-acylation of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to help optimize your synthetic strategies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-acylation of anilines in a question-and-answer format.
Question: My N-acylation reaction is giving a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in N-acylation reactions, especially with sterically hindered or electron-deficient anilines, are a common challenge. This is often due to the reduced nucleophilicity of the nitrogen atom.[1] Here are several potential causes and corresponding solutions:
-
Insufficient Reactivity of the Acylating Agent: Standard acylating agents like acetic anhydride (B1165640) may not be reactive enough to overcome the activation barrier, particularly with hindered anilines.[1]
-
Inadequate Catalyst or Lack Thereof: For many anilines, especially those that are sterically hindered, a catalyst is necessary to facilitate the reaction.[1]
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP).[1] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1] For particularly challenging substrates, stronger bases or alternative catalysts like clay catalysts or metal complexes may be required.[1]
-
-
Unfavorable Reaction Conditions: The reaction temperature and solvent can significantly impact the reaction rate and yield.[1]
-
Solution: Increase the reaction temperature. Heating the reaction mixture in a suitable high-boiling solvent like toluene (B28343) or DMF can provide the necessary energy to overcome the activation barrier.[1] In some cases, solvent-free conditions at elevated temperatures can also be effective.[1]
-
-
Poor Solubility: If the aniline (B41778) substrate is not fully dissolved, the reaction will be slow and incomplete.[1]
-
Solution: Choose a solvent in which your aniline has good solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective.[1]
-
Question: I am observing a significant amount of unreacted starting material even after prolonged reaction times. What can I do?
Answer: This issue is often a combination of the factors mentioned above. Here's a systematic approach to address it:
-
Increase Stoichiometry of the Acylating Agent: Using a larger excess of the acylating agent (e.g., 2-3 equivalents) can help drive the reaction to completion.[1]
-
Employ a More Potent Activating System: If a standard catalyst like DMAP is insufficient, consider using a coupling agent commonly employed in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Force Deprotonation: For extremely unreactive anilines, deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (nBuLi) prior to the addition of the acylating agent can dramatically increase the nucleophilicity of the aniline.[1] This should be performed in an anhydrous aprotic solvent like THF or DMF.[1]
Question: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer: Side product formation can be a significant issue, especially under harsh reaction conditions.[1] Common side products and their mitigation strategies include:
-
Diacylation: This can occur if the initial N-acylated product is still sufficiently nucleophilic and the reaction conditions are forcing.[1]
-
Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]
-
-
O-Acylation (if other nucleophilic groups are present): If your aniline contains other nucleophilic functional groups like hydroxyl or phenol (B47542) groups, these can also be acylated.[1]
-
Solution: Employ chemoselective reaction conditions. Often, N-acylation can be achieved preferentially at lower temperatures. Alternatively, protecting the other nucleophilic groups prior to the N-acylation step may be necessary.[1]
-
-
Decomposition of Reagents or Products: At high temperatures, the acylating agent, catalyst, or even the desired product might decompose.[1]
-
Solution: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at high temperatures. If possible, use a more reactive system that allows for lower reaction temperatures.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acylation of hindered anilines?
The main challenge is the steric hindrance caused by bulky substituents on the aniline ring, typically at the ortho positions (e.g., in 2,6-disubstituted anilines). This steric bulk shields the nitrogen atom, making it a poor nucleophile and hindering the approach of the electrophilic acylating agent.[1]
Q2: Should I use an acid chloride or an acid anhydride for my hindered aniline?
For hindered anilines, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity.[1] However, acid anhydrides are less sensitive to moisture and can be effective, especially when used with a potent catalyst and/or at elevated temperatures.[1]
Q3: What is the role of DMAP in the N-acylation of anilines?
4-(Dimethylaminopyridine) (DMAP) acts as a highly effective nucleophilic catalyst.[1] It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can more effectively acylate the aniline.[1] The DMAP is then regenerated, allowing it to participate in the catalytic cycle again.[1]
Q4: My aniline is also electron-deficient. What special considerations should I take?
Electron-withdrawing groups on the aniline ring further decrease the nucleophilicity of the amine, exacerbating the challenge of acylation.[1] For these substrates, you will likely need to employ more forcing conditions:
-
Use a highly reactive acylating agent (e.g., acyl chloride).[1]
-
Employ a super-stoichiometric amount of a strong base to deprotonate the aniline.[1]
-
Consider using specialized coupling agents developed for difficult amide bond formations.[1]
-
Higher reaction temperatures and longer reaction times may be necessary.[1]
Q5: How can I purify my N-acylated aniline product?
Purification is typically achieved by recrystallization or column chromatography on silica (B1680970) gel.[3] A standard aqueous workup is often necessary before further purification to remove the catalyst and any water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (to remove basic impurities like DMAP), followed by a wash with a dilute base (like sodium bicarbonate solution to remove acidic byproducts), and finally a brine wash.
Data Presentation
Table 1: Effect of Solvent on N-Acylation of Aniline with Acetic Anhydride
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | THF | 10 | 85 |
| 2 | CH2Cl2 | 15 | 88 |
| 3 | CHCl3 | 15 | 82 |
| 4 | Et2O | 5 | 90 |
| 5 | EtOAc | 10 | 85 |
| 6 | H2O | 10 | 80 |
| 7 | Neat | 5 | 92 |
Reaction conditions: Aniline (1 mmol), Acetic Anhydride (1.2 mmol), Room Temperature.[4]
Table 2: Optimization of Reaction Conditions for Acylation of Aniline with Acetic Acid
| Entry | Catalyst (mg) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 15 | 140 | 3 | 82 |
| 2 | 25 | 140 | 3 | 98 |
| 3 | 35 | 140 | 3 | 98 |
| 4 | 25 | 120 | 3 | 71 |
| 5 | 25 | 160 | 3 | 98 |
| 6 | 25 | 140 | 2 | 85 |
| 7 | 25 | 140 | 4 | 98 |
Reaction conditions: Aniline (1 mmol), Acetic Acid (1.2 mmol), mPANI/Ag nanocomposite catalyst, solvent-free.[5]
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the reaction of an aniline with an acyl chloride in the presence of a base to neutralize the HCl byproduct.[2]
-
Materials:
-
Aniline (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Tertiary amine base (e.g., triethylamine, pyridine) (1.2 eq)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the aniline in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash with a saturated NaHCO₃ solution, followed by brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: N-Acetylation of a Halogenated Aniline in Aqueous Medium
This protocol is adapted from the acetylation of aniline and can be applied to halogenated anilines.[3]
-
Materials:
-
Halogenated aniline (e.g., 4-bromoaniline)
-
Concentrated hydrochloric acid
-
Acetic anhydride
-
Sodium acetate (B1210297)
-
Water
-
-
Procedure:
-
Dissolve the halogenated aniline (e.g., 500 mg) in 14 mL of water. Note that the aniline may be immiscible.
-
Add 0.45 mL of concentrated hydrochloric acid to form the aniline salt, which should dissolve.
-
Prepare a solution of sodium acetate (530 mg) in 3 mL of water.
-
To the solution of the aniline hydrochloride, add acetic anhydride (0.6 mL) and swirl to mix.
-
Immediately add the sodium acetate solution. A precipitate of the N-acetylated product should form.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Recrystallize the product from a suitable solvent such as 95% ethanol.
-
Visualizations
Caption: A general experimental workflow for the N-acylation of anilines.
Caption: A logical workflow for troubleshooting low yields in N-acylation reactions.
References
Removal of benzoic acid byproduct from benzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions concerning the removal of benzoic acid, a common byproduct in the synthesis of benzamide (B126).
Frequently Asked Questions (FAQs)
Q1: Why is my benzamide product often contaminated with benzoic acid?
Benzoic acid is a frequent byproduct in benzamide synthesis for several reasons, depending on the synthetic route:
-
Hydrolysis of Starting Materials: If you are using benzoyl chloride as a starting material, it can readily react with any moisture present to form benzoic acid.[1] It is crucial to use anhydrous solvents and reagents to minimize this side reaction.[1][2]
-
Incomplete Reaction: When synthesizing benzamide from benzoic acid, the reaction may not go to completion, leaving unreacted benzoic acid in the product mixture.[1][3]
-
Hydrolysis of Product: Benzamide itself can be hydrolyzed back to benzoic acid under harsh reaction or workup conditions, such as prolonged exposure to strong acids or bases at high temperatures.[3]
Q2: How can I quickly determine if my benzamide sample is contaminated with benzoic acid?
Several simple methods can indicate the presence of benzoic acid as an impurity:
-
Melting Point Depression: Pure benzamide has a melting point of 127-130 °C. A broad melting point range that is lower than the literature value is a strong indicator of impurity.[1]
-
Solubility Test: Benzoic acid is soluble in aqueous sodium bicarbonate solution, while benzamide is not.[1] Shaking a sample of your product in a sodium bicarbonate solution will cause the benzoic acid to dissolve. Subsequent acidification of the aqueous layer with a strong acid (like HCl) will precipitate the benzoic acid, confirming its presence.[1][4]
-
Spectroscopy: An Infrared (IR) spectrum of the impure product may show a broad O-H stretch characteristic of a carboxylic acid, in addition to the amide peaks.[1]
Q3: What is the most effective method for removing benzoic acid from my benzamide product?
The most common and effective method is a chemically active extraction using a mild base.[4] This technique leverages the acidic nature of benzoic acid. By washing an organic solution of the crude product with an aqueous base (like sodium bicarbonate), the benzoic acid is deprotonated to form water-soluble sodium benzoate, which is then extracted into the aqueous layer.[1][3] The neutral benzamide remains in the organic layer. Recrystallization is another common and effective purification method.[2][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of benzamide.
Issue 1: After washing with sodium bicarbonate solution, my benzamide yield is very low.
-
Possible Cause 1: Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, making the separation of the organic and aqueous layers difficult and leading to product loss.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion does form, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
-
Possible Cause 2: Benzamide Hydrolysis: Using a strong base (like NaOH) or prolonged exposure to the basic solution, especially at elevated temperatures, can cause some of the benzamide to hydrolyze to sodium benzoate, which would then be lost to the aqueous layer.[5][6]
-
Solution: Use a mild base like sodium bicarbonate or sodium carbonate.[1] Avoid prolonged contact time with the basic solution and perform the extraction at room temperature.
-
-
Possible Cause 3: Product Precipitation in the Funnel: If a highly concentrated solution of the crude product is used, some benzamide may precipitate out during the extraction process.
-
Solution: Ensure the crude product is fully dissolved in a sufficient volume of the organic solvent before starting the extraction.
-
Issue 2: White precipitate forms when I add acid to the aqueous wash, but my benzamide is still impure.
-
Possible Cause: Incomplete Extraction: A single extraction may not be sufficient to remove all the benzoic acid, especially if the initial contamination is high.
-
Solution: Repeat the washing step with fresh sodium bicarbonate solution.[1] Two or three washes are typically recommended to ensure complete removal of the acidic byproduct. Monitoring the purity of the organic layer by TLC after each wash can help determine the required number of extractions.
-
Issue 3: I'm trying to purify by recrystallization, but I'm getting poor crystal recovery.
-
Possible Cause 1: Using too much solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[1][7]
-
Possible Cause 2: Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an amorphous solid.
-
Solution: Allow the hot solution to cool slowly to room temperature undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Data Presentation
Table 1: Physicochemical Properties of Benzamide and Benzoic Acid
| Property | Benzamide | Benzoic Acid |
| Molar Mass | 121.14 g/mol | 122.12 g/mol |
| Melting Point | 127-130 °C[1] | 122.4 °C |
| pKa | ~17 (amide N-H) | 4.2 (carboxylic acid)[9] |
| Appearance | White crystalline solid[10] | Colorless crystalline solid[11] |
Table 2: Solubility of Benzamide and Benzoic Acid in Common Solvents
| Solvent | Benzamide Solubility | Benzoic Acid Solubility |
| Water | Low (3 g/L at room temperature) | Low (3.4 g/L at 25 °C)[12][13] |
| Hot Water | Soluble[2] | Increased solubility (56.31 g/L at 100 °C)[13] |
| Ethanol (B145695) | Soluble[10] | Soluble[12][14] |
| Methanol | Soluble[10][15] | Soluble[13] |
| Acetone | Soluble[10][15] | Soluble[13] |
| Dichloromethane (B109758) | Soluble[1] | Soluble |
| Diethyl Ether | Slightly soluble | Soluble[12] |
| Aqueous NaHCO₃ | Insoluble[1] | Soluble (as sodium benzoate)[1][9] |
Experimental Protocols
Protocol 1: Removal of Benzoic Acid by Basic Extraction
This protocol describes the purification of benzamide contaminated with benzoic acid using a liquid-liquid extraction with sodium bicarbonate solution.
-
Dissolution: Dissolve the crude benzamide product in a suitable organic solvent, such as dichloromethane or diethyl ether, in an Erlenmeyer flask.[1] A typical concentration would be 5-10 g of crude product per 100 mL of solvent.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1] The volume of the bicarbonate solution should be about 20-25% of the organic layer's volume.
-
Extraction: Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. The aqueous layer (containing dissolved sodium benzoate) is typically the bottom layer when using dichloromethane and the top layer with diethyl ether. Drain the aqueous layer.[1]
-
Repeat Wash: Repeat the washing process (steps 3-5) with fresh sodium bicarbonate solution one or two more times to ensure all benzoic acid has been removed.[1]
-
Water Wash: Wash the organic layer with deionized water and then with brine (saturated NaCl solution) to remove any residual bicarbonate and dissolved water.[1]
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over an anhydrous salt such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Isolation: Filter the solution to remove the drying agent. The solvent can then be removed by rotary evaporation to yield the purified benzamide.[1]
-
Purity Check: The purity of the final product can be verified by melting point determination.[1]
Protocol 2: Purification of Benzamide by Recrystallization
This protocol outlines the purification of crude benzamide by recrystallization from hot water.
-
Solvent Selection: Place the crude benzamide in an Erlenmeyer flask. Hot water is a suitable solvent for recrystallizing benzamide.[2][3]
-
Dissolution: Add a minimal amount of deionized water to the flask. Heat the mixture on a hot plate to boiling while stirring. Add more hot water in small portions until the benzamide just completely dissolves.[7]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Pure benzamide crystals should form.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[16]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[17]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the recrystallized benzamide to assess its purity.
Visualizations
Caption: Troubleshooting workflow for benzamide purification.
Caption: Experimental workflow for basic extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 5. quora.com [quora.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. scribd.com [scribd.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Page loading... [guidechem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: N-(4-Formylphenyl)benzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-(4-Formylphenyl)benzamide.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during the synthesis of N-(4-Formylphenyl)benzamide.
| Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inactive Reagents | Check the purity and reactivity of 4-aminobenzaldehyde (B1209532) and benzoyl chloride. 4-aminobenzaldehyde can oxidize over time. Benzoyl chloride is sensitive to moisture. Use fresh or purified reagents.[1] |
| Insufficient Base | Ensure a sufficient amount of base (e.g., 10% NaOH solution) is used to neutralize the HCl formed during the reaction. The reaction mixture should remain basic throughout the addition of benzoyl chloride.[1] | |
| Poor Mixing | Vigorously stir the biphasic reaction mixture to ensure efficient contact between the reactants. A well-emulsified mixture allows for a faster reaction rate.[1] | |
| Low Reaction Temperature | While the reaction is typically run at room temperature, gentle warming might be necessary if the reaction is sluggish. However, be cautious as this can increase side reactions.[1] | |
| Hydrolysis of Benzoyl Chloride | Benzoyl chloride can react with water to form benzoic acid.[1][2] Use a biphasic system (an organic solvent and aqueous base) to minimize this by keeping the benzoyl chloride primarily in the organic phase. Add the benzoyl chloride slowly to the reaction mixture.[1] | |
| Presence of Acidic Impurity (Soluble in Aqueous Base) | Formation of Benzoic Acid | This results from the hydrolysis of unreacted benzoyl chloride.[1][2] During workup, wash the organic layer with a dilute base like aqueous sodium bicarbonate to remove the benzoic acid.[1] |
| Formation of 4-Aminobenzoic Acid | This can be a byproduct of the Cannizzaro reaction of 4-aminobenzaldehyde under strongly basic conditions.[1] Use a milder base or a lower concentration of NaOH and maintain the reaction at or below room temperature.[1] | |
| Presence of a Neutral, High-Boiling Point Impurity | Formation of N,N-dibenzoyl-4-aminobenzaldehyde | This di-benzoylated derivative can form if reaction conditions are too harsh or if an excess of benzoyl chloride is used.[1] Use a stoichiometric amount or a slight excess of 4-aminobenzaldehyde and monitor the reaction progress by TLC.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-(4-Formylphenyl)benzamide?
A1: The most common method for synthesizing N-(4-Formylphenyl)benzamide is the Schotten-Baumann reaction. This involves the acylation of 4-aminobenzaldehyde with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide (B78521).[1]
Q2: I am getting a low yield of the desired product. What are the possible reasons?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure adequate reaction time and efficient mixing.[1]
-
Hydrolysis of benzoyl chloride: Benzoyl chloride can react with water to form benzoic acid, a common byproduct.[1][2] Using a biphasic system (an organic solvent and aqueous base) can help minimize this by keeping the benzoyl chloride primarily in the organic phase.[1]
-
Side reactions of 4-aminobenzaldehyde: Under strongly basic conditions, 4-aminobenzaldehyde can undergo the Cannizzaro reaction, leading to the formation of 4-(hydroxymethyl)aniline and 4-aminobenzoic acid.[1]
-
Suboptimal pH: The pH of the aqueous phase is crucial. It needs to be basic enough to neutralize the HCl produced but not so high as to excessively promote the Cannizzaro reaction or hydrolysis of the product.[1]
-
Product loss during workup: The product may be lost during extraction and purification steps. Ensure proper phase separation and use appropriate solvents for extraction and recrystallization.[1]
Q3: I have isolated a byproduct that is soluble in aqueous base. What could it be?
A3: A base-soluble byproduct is likely acidic. The two most probable culprits are:
-
Benzoic acid: Formed from the hydrolysis of unreacted benzoyl chloride.[1][2]
-
4-Aminobenzoic acid: One of the products of the Cannizzaro disproportionation of 4-aminobenzaldehyde.[1]
Q4: My product appears to be contaminated with a neutral, high-boiling point impurity. What could this be?
A4: A potential neutral byproduct is the di-benzoylated derivative of 4-aminobenzaldehyde, N-(4-formylphenyl)-N-benzoylbenzamide. This can occur if the reaction conditions are too harsh or if an excess of benzoyl chloride is used.[1]
Experimental Protocol
A representative experimental protocol for the synthesis of N-(4-Formylphenyl)benzamide is summarized below.
-
Reactant Preparation: Dissolve 4-aminobenzaldehyde in a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask.[1]
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the flask.[1]
-
Acylation: While vigorously stirring the biphasic mixture, slowly add benzoyl chloride dropwise.[1]
-
Reaction: Continue stirring at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.[1]
-
Workup: Separate the organic layer. Wash the organic layer with dilute HCl (to remove unreacted amine), then with aqueous sodium bicarbonate (to remove benzoic acid), and finally with brine.[1]
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure.[1]
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-Formylphenyl)benzamide.[1]
Visualizations
Caption: Main reaction pathway for N-(4-Formylphenyl)benzamide synthesis.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of N-(4-Methoxyphenyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the purity of crude N-(4-Methoxyphenyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Schotten-Baumann reaction?
A1: The most common impurities include unreacted starting materials, such as 4-methoxyaniline and benzoyl chloride. Byproducts can also be present, primarily benzoic acid, which forms from the hydrolysis of benzoyl chloride.[1] In cases where excess benzoyl chloride is used, a diacylated byproduct, N-benzoyl-N-(4-methoxyphenyl)benzamide, may also be formed.
Q2: Which purification methods are most effective for this compound?
A2: Recrystallization and column chromatography are the two most effective and commonly used methods for purifying this compound. Recrystallization is often sufficient for removing the majority of common impurities, particularly if the crude product is relatively clean.[2] Column chromatography provides a higher degree of purification and is useful for separating impurities with similar polarities to the product.[3]
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A mixed solvent system of ethanol (B145695) and water is highly recommended for the recrystallization of this compound and related N-aryl amides.[4][5] This system takes advantage of the compound's good solubility in hot ethanol and poor solubility in water. A 30% ethanol-water solution has been successfully used for similar compounds.[5]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities. A suitable mobile phase for TLC analysis of this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297).[3]
Troubleshooting Guides
Recrystallization Issues
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in hot solvent. | 1. Insufficient solvent volume. 2. Inappropriate solvent choice. | 1. Gradually add more hot solvent in small portions until the solid dissolves. 2. If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Evaporate the current solvent and try a different one.[4] |
| No crystals form upon cooling. | 1. The solution is too dilute (excess solvent was used). 2. The solution is supersaturated and requires nucleation to begin crystallization. | 1. Induce crystallization by gently scratching the inside of the flask with a glass rod at the solution's surface.[4] 2. Add a seed crystal of pure this compound. 3. Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then allow it to cool again.[4] 4. Cool the solution in an ice bath to further decrease solubility. |
| The compound "oils out" instead of forming crystals. | 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. Significant impurities are present. | 1. Reheat the solution until the oil redissolves. 2. Add a small amount of additional hot solvent to slightly dilute the solution. 3. Allow the solution to cool more slowly by letting it stand at room temperature before placing it in an ice bath.[4] |
| The recrystallized product is colored. | 1. Colored impurities were not fully removed. | 1. Perform a hot filtration to remove any insoluble colored impurities before allowing the solution to cool. 2. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[2] |
| Low yield of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.[4] |
Column Chromatography Issues
This guide provides solutions for common issues during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities. | 1. Inadequate mobile phase selection. 2. Column overloading. | 1. Optimize the mobile phase using TLC to achieve an Rf value of 0.2-0.4 for the product. A good starting point is a hexane-ethyl acetate mixture.[3] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w).[3] |
| Product elutes with streaking or tailing. | 1. The compound is not fully soluble in the mobile phase. 2. The presence of acidic or basic functional groups interacting with the silica gel. | 1. Choose a mobile phase in which the product has better solubility. 2. Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, to improve the peak shape.[3] |
| The product is not eluting from the column. | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane-ethyl acetate system).[6] |
| Crystallization of the product on the column. | 1. The eluted fractions are too concentrated. | 1. Use a more dilute solution of the crude material for loading. 2. Switch to a solvent system where the product has higher solubility.[3] |
Data Presentation
Estimated Solubility of this compound
The following table provides estimated solubility data to aid in the selection of a recrystallization solvent. These values are based on the solubility of benzamide (B126) and related structures and should be confirmed experimentally for optimal results.[7][8]
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) | Notes |
| Ethanol | 25 | ~ 3-8 | Moderately soluble at room temperature. |
| Ethanol | 78 (Boiling Point) | > 25 | Highly soluble at elevated temperature. |
| Water | 25 | < 0.1 | Sparingly soluble to insoluble. |
| Water | 100 (Boiling Point) | ~ 0.5-1.5 | Slightly soluble at elevated temperature. |
| Ethanol/Water (e.g., 80:20 v/v) | 25 | ~ 1-4 | Reduced solubility compared to pure ethanol. |
| Ethanol/Water (e.g., 80:20 v/v) | ~80-90 | > 20 | High solubility at elevated temperature. |
| Toluene | 25 | ~ 1-3 | Sparingly soluble at room temperature. |
| Toluene | 111 (Boiling Point) | > 15 | Highly soluble at elevated temperature. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol describes a general procedure for the recrystallization of crude this compound.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.[4]
-
Induce Crystallization: Remove the flask from the heat source. While stirring, slowly add deionized water dropwise until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass for further drying in a desiccator or a low-temperature oven.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica gel column chromatography.
-
Mobile Phase Selection: Using TLC, determine an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to dryness.
-
Loading the Sample: Carefully apply the prepared sample to the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Addressing reagent inactivity in benzoyl chloride reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding reagent inactivity and other common issues encountered during reactions involving benzoyl chloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My acylation reaction with benzoyl chloride is sluggish or not proceeding at all. What are the most common causes?
A1: The most frequent cause of inactivity in benzoyl chloride reactions is the degradation of the reagent itself, primarily through hydrolysis.[1][2] Other significant factors include the presence of impurities, improper reaction conditions (e.g., low temperature), or issues with the nucleophile or catalyst. A systematic check of reagent quality, reaction setup, and experimental parameters is recommended.
Q2: How does moisture affect benzoyl chloride and my reaction?
A2: Benzoyl chloride reacts with water to produce benzoic acid and hydrochloric acid (HCl).[1][3] This process, known as hydrolysis, consumes the active reagent, reducing the potential yield of your desired product. The presence of benzoic acid can also complicate product purification. Because benzoyl chloride fumes in moist air, it is crucial to handle it under anhydrous conditions, using dry glassware and solvents.[4][5]
Q3: My benzoyl chloride has a yellow tint. Is it still usable?
A3: Pure benzoyl chloride is a colorless liquid.[4] A pale yellow color often indicates the presence of impurities or degradation over time. While it might still be suitable for some applications, the discoloration suggests reduced purity, which could negatively impact sensitive reactions. For best results, purification by distillation is recommended, especially if high yields and purity are critical.
Q4: What are the common impurities in commercial benzoyl chloride and how do they interfere?
A4: Common impurities arise from the manufacturing process or degradation. These can include:
-
Benzoic Acid: Formed from hydrolysis, it is inactive for acylation and can neutralize basic catalysts or reagents.[1][2]
-
Chlorinated Precursors: Depending on the synthetic route, trace amounts of compounds like benzotrichloride (B165768) may be present.[4][6]
-
Catalyst Residues: Synthesis may involve catalysts like phosphorus chlorides or iron chlorides.[4] These impurities can lead to lower yields and the formation of unwanted byproducts.
Q5: How should I properly store and handle benzoyl chloride to maintain its activity?
A5: To prevent degradation, benzoyl chloride must be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and heat sources.[5][7][8] Storing under an inert atmosphere (e.g., nitrogen or argon) is ideal. Always use clean, dry glassware and handle the reagent in a fume hood due to its corrosive and lachrymatory (tear-inducing) nature.[5][9]
Q6: My reaction is still slow even with fresh benzoyl chloride. Can I use a catalyst?
A6: Yes, certain reactions can be accelerated. For esterifications and amidations, nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or pyridine (B92270) are often used. Pyridine can also act as a base to scavenge the HCl byproduct.[10][11] In some cases, dimethylformamide (DMF) can act as a catalyst by forming a more reactive Vilsmeier-type intermediate.[12] For Friedel-Crafts acylations, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is required.[1]
Q7: How can I test the purity and activity of my benzoyl chloride before use?
A7: A simple and effective method is to determine its freezing point, which should be between -2.0°C and 0.0°C for high-purity benzoyl chloride.[13] An acid-base titration can also be performed to determine the concentration of the acyl chloride.[13] For a more detailed analysis of impurities, analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[14][15]
Data Presentation
Table 1: Physical and Chemical Properties of Benzoyl Chloride
| Property | Value |
| Molecular Formula | C₇H₅ClO |
| Molar Mass | 140.57 g/mol [1] |
| Appearance | Colorless, fuming liquid[1][4] |
| Density | 1.21 g/mL[1] |
| Melting Point | -1.0 °C[1] |
| Boiling Point | 197.2 °C[1] |
| Flash Point | 72 °C[4] |
| Solubility | Decomposes in water and alcohol; miscible with ether, chloroform, benzene.[4] |
Table 2: Common Impurities and Degradation Products
| Impurity | Origin | Boiling Point (°C) | Potential Impact on Reaction |
| Benzoic Acid | Hydrolysis by moisture[1] | 249 | Inactive, neutralizes base, complicates purification. |
| Hydrogen Chloride | Hydrolysis by moisture[1] | -85 | Can protonate nucleophiles, reducing their reactivity. |
| Benzotrichloride | Synthetic byproduct[4] | 221 | Can lead to chlorinated byproducts. |
| Benzyl (B1604629) Alcohol | From hydrolysis of benzyl chloride (a related but different compound)[16] | 205 | Can compete with the desired nucleophile. |
| Benzaldehyde | From degradation of benzyl chloride (a related but different compound)[16] | 179 | Can react with amine nucleophiles to form imines. |
Experimental Protocols
Protocol 1: Purification of Benzoyl Chloride by Vacuum Distillation
This protocol is designed to remove non-volatile impurities like benzoic acid.
Materials:
-
Crude benzoyl chloride
-
Round-bottom flask suitable for distillation
-
Vacuum distillation apparatus (distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source and gauge
-
Dry glassware
Procedure:
-
Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude benzoyl chloride to the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the appropriate boiling point for the applied pressure (e.g., ~90-94 °C at 20 mmHg). Discard any initial low-boiling fractions.
-
Completion: Once the main fraction has been collected and the distillation rate drops, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Storage: Transfer the purified benzoyl chloride to a clean, dry container, preferably under an inert atmosphere, and store it properly.[5][7]
Protocol 2: Assay of Benzoyl Chloride by Acid-Base Titrimetry
This method determines the percentage of active benzoyl chloride.[13]
Materials:
-
Benzoyl chloride sample
-
1 N Sodium Hydroxide (B78521) (NaOH) volumetric solution
-
1 N Hydrochloric Acid (HCl) volumetric solution
-
Phenolphthalein (B1677637) indicator solution
-
Glass-stoppered flask
-
Burette
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 2 g of the benzoyl chloride sample into a glass-stoppered flask.
-
Hydrolysis: Carefully add 50.0 mL of 1 N NaOH volumetric solution to the flask. Stopper the flask and shake frequently until the sample has completely dissolved. This step hydrolyzes the benzoyl chloride to benzoic acid (which is then neutralized) and HCl (which is also neutralized).
-
Titration: Add 2-3 drops (approx. 0.15 mL) of phenolphthalein indicator to the solution.
-
Back-Titration: Titrate the excess (unreacted) NaOH with 1 N HCl until the pink color disappears.
-
Calculation: Calculate the percentage of benzoyl chloride using the following formula: % C₆H₅COCl = [ (mL NaOH × N NaOH) - (mL HCl × N HCl) ] × 7.028 / sample weight (g) (Note: One milliliter of 1 N sodium hydroxide corresponds to 0.07028 g of C₆H₅COCl)[13]
Visualizations
Caption: Troubleshooting workflow for inactive benzoyl chloride reactions.
References
- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. homework.study.com [homework.study.com]
- 4. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com [carlroth.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of Benzoyl Chloride Using Capillary Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic N-Acylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control in exothermic N-acylation reactions. Below you will find troubleshooting guides and FAQs to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes N-acylation reactions exothermic? N-acylation reactions, the formation of an amide bond from an amine and an acylating agent (like an acyl chloride or anhydride), are generally exothermic because they result in the formation of highly stable and strong amide bonds. The energy released upon forming these bonds is greater than the energy required to break the initial bonds of the reactants, leading to a net release of heat.
Q2: Why is precise temperature control so critical in N-acylation? Precise temperature control is crucial for several reasons:
-
Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway. This can cause equipment failure or even explosions.[1][2]
-
Product Quality and Yield: Many N-acylation reactions are sensitive to temperature. Excessive heat can lead to the formation of side products, such as O-acylation products or biuret (B89757) derivatives, which complicates purification and reduces the overall yield.[3]
-
Reaction Kinetics: Temperature directly influences the reaction rate. Maintaining an optimal temperature ensures the reaction proceeds at a desired pace, avoiding both sluggish reactions at low temperatures and side reactions at high temperatures.[3][4]
-
Scalability: Temperature control challenges are magnified during scale-up due to the decrease in the surface-area-to-volume ratio, which makes heat dissipation less efficient.[2][5]
Q3: What are the primary factors influencing the heat generated in an N-acylation reaction? The main factors include:
-
Reactivity of the Acylating Agent: Highly reactive agents like acyl chlorides generate heat more rapidly than less reactive ones like esters.
-
Concentration of Reactants: Higher concentrations lead to a faster reaction rate and, consequently, a higher rate of heat generation.
-
Rate of Reagent Addition: The speed at which the acylating agent is added is a critical control parameter. A fast addition rate can overwhelm the cooling system's capacity to remove heat.[1]
-
Solvent Choice: The solvent's heat capacity and boiling point play a role in absorbing and dissipating heat.[1]
Q4: What are the common consequences of inadequate temperature management? Poor temperature control can result in thermal runaway, degradation of product quality, and potential catastrophic equipment failures.[1] It can also lead to lower yields, the formation of unwanted byproducts, and difficulties in scaling up the process from the lab to production.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your N-acylation experiments.
Issue 1: My reaction temperature is spiking unexpectedly or showing signs of a thermal runaway.
-
Question: What immediate actions should I take if my reaction temperature begins to rise uncontrollably, and what are the common causes?
-
Answer:
-
Immediate Actions:
-
Immediately stop the addition of the acylating agent.
-
Ensure maximum cooling is applied (e.g., lower the temperature of the cooling bath/circulator).
-
If the reaction is in a flask, consider adding a pre-cooled, inert solvent to dilute the reactants and absorb heat.
-
In extreme cases, have a quenching agent ready to stop the reaction.
-
-
Common Causes & Preventative Solutions:
-
Cause: The addition rate of the acylating agent is too fast for the cooling system to handle.
-
Solution: Reduce the addition rate. Use a syringe pump or a dropping funnel for controlled, dropwise addition.[3] For larger scales, adopting a semi-batch mode where the reagent is dosed over a prolonged period is essential.[5]
-
Cause: Inadequate cooling capacity or poor heat transfer.
-
Solution: Ensure the reaction vessel has sufficient surface area in contact with the cooling medium. Use a jacketed reactor for larger scales.[6][7] Improve stirring to ensure uniform temperature distribution and enhance heat transfer to the vessel walls.
-
Cause: The concentration of reactants is too high.
-
Solution: Dilute the reaction mixture with an appropriate inert solvent to increase the thermal mass of the system.[1]
-
-
Issue 2: My product yield is low despite maintaining a stable temperature.
-
Question: I've successfully controlled the exotherm, but my final product yield is disappointingly low. What could be the problem?
-
Answer:
-
Suboptimal Temperature: While you avoided a runaway, the chosen temperature might be too low, leading to a sluggish or incomplete reaction.
-
Reagent Degradation: Acylating agents can be sensitive to moisture.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.[3]
-
-
Localized Hotspots: Even with good overall temperature control, poor mixing can create localized areas of high temperature where reagents are introduced, leading to degradation.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
-
Issue 3: I'm observing significant impurity formation in my final product.
-
Question: My product is impure, and purification is difficult. How can temperature management help minimize side reactions?
-
Answer:
-
O-Acylation vs. N-Acylation: In molecules with both amine and hydroxyl groups (like aminophenols), higher temperatures can sometimes favor the formation of the O-acylated (ester) byproduct over the desired N-acylated (amide) product.[3]
-
Solution: Maintain the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
-
Diacylation: If the amine is primary, using a large excess of the acylating agent or high temperatures can lead to the formation of a di-acylated product.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the acylating agent and maintain moderate temperatures.[3]
-
-
Thermal Degradation: The starting materials, intermediates, or the final product may be thermally unstable.
-
Solution: Conduct a thermal stability study on your key components using techniques like Differential Scanning Calorimetry (DSC) to identify safe operating temperature windows.
-
-
Data Presentation
Table 1: Effect of Cooling Method on Exothermic Reaction Control
| Cooling Method | Typical Temperature Range | Advantages | Disadvantages | Best Suited For |
| Ice/Water Bath | 0 - 10 °C | Simple, inexpensive, readily available. | Limited temperature control, ice needs replenishing. | Small-scale lab reactions (< 1 L). |
| Dry Ice/Acetone Bath | ~ -78 °C | Provides very low temperatures. | Difficult to maintain a specific temperature, potential for overcooling. | Reactions requiring cryogenic conditions. |
| Recirculating Chiller/Circulator | -40 to 20 °C | Precise and stable temperature control.[6] | Higher initial equipment cost. | Lab-scale reactions requiring tight control. |
| Jacketed Lab Reactor | -80 to 200 °C | Excellent heat transfer, suitable for scale-up, allows for automated control.[5][6] | Significant investment, more complex setup. | Pilot plant and production scale. |
Table 2: Impact of Phase Change Materials (PCMs) on Peak Reaction Temperature
The following data is from a study on controlling an exothermic esterification reaction using n-octadecane@MF resin microPCMs, demonstrating an alternative method for passive thermal management.[10]
| Amount of microPCMs Added | Initial Addition Temperature | Peak Reaction Temperature | Temperature Reduction |
| 2 g | 39 °C | 62.30 °C | 5.06 °C |
| 4 g | 39 °C | 56.07 °C | 11.29 °C |
| 5 g | 39 °C | 51.36 °C | 16.00 °C |
| 5.5 g | 39 °C | 45.35 °C | 22.01 °C |
| 2 g | 46 °C | 60.96 °C | 6.40 °C |
| 4 g | 46 °C | 56.84 °C | 10.52 °C |
| 5 g | 46 °C | 53.66 °C | 13.70 °C |
| 5.5 g | 46 °C | 43.93 °C | 23.43 °C |
Experimental Protocols
Protocol 1: General Method for a Controlled N-Acylation in a Jacketed Lab Reactor
This protocol provides a general guideline for performing an exothermic N-acylation reaction with an emphasis on temperature control.
-
System Setup:
-
Assemble a dry, clean jacketed glass reactor equipped with a mechanical stirrer, a thermocouple to monitor the internal reaction temperature, a condenser under an inert atmosphere (N₂ or Ar), and a pressure-equalizing dropping funnel or syringe pump for reagent addition.[7]
-
Connect the reactor jacket to a recirculating chiller and set the desired initial coolant temperature (e.g., 0 °C).
-
-
Reagent Preparation:
-
Dissolve the amine substrate in a suitable anhydrous solvent within the reactor.
-
Prepare a separate solution of the acylating agent in the same anhydrous solvent.
-
-
Reaction Initiation & Control:
-
Begin stirring the amine solution and allow it to cool to the desired starting temperature.
-
Begin adding the acylating agent solution dropwise or via syringe pump at a slow, controlled rate.
-
Crucially, monitor the internal reaction temperature. The rate of addition should be adjusted to ensure the internal temperature does not exceed the set safety limit. A typical goal is to maintain a stable internal temperature (e.g., < 5 °C).
-
If a significant exotherm is observed, immediately halt the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
-
Reaction Monitoring & Completion:
Mandatory Visualization
Below is a troubleshooting workflow for managing a temperature excursion during an exothermic N-acylation reaction.
Caption: Troubleshooting workflow for an unexpected temperature increase.
References
- 1. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharma-iq.com [pharma-iq.com]
- 6. asynt.com [asynt.com]
- 7. benchchem.com [benchchem.com]
- 8. magritek.com [magritek.com]
- 9. Magritek [magritek.com]
- 10. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
Technical Support Center: Purification of N-(4-Methoxyphenyl)benzamide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(4-Methoxyphenyl)benzamide by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | 1. Insufficient solvent volume. 2. Inappropriate solvent choice. | 1. Gradually add more hot solvent in small portions until the solid dissolves. Avoid adding a large excess, as this will reduce recovery. 2. If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Evaporate the current solvent and select a more appropriate one based on solubility tests. A mixed solvent system, such as ethanol (B145695)/water or ethyl acetate/hexane, may be effective. |
| No crystals form upon cooling. | 1. The solution is too dilute (excess solvent was used). 2. The solution is supersaturated and requires nucleation to initiate crystal growth. | 1. Reduce the solvent volume by gentle heating to evaporate some of the solvent, then allow it to cool again. 2. Induce crystallization by: - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. - Seeding: Add a tiny, pure crystal of this compound to the solution. - Cooling: Further cool the solution in an ice bath to decrease solubility. |
| The compound "oils out" instead of forming crystals. | 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The melting point of the compound is lower than the boiling point of the solvent, and it is coming out of solution above its melting point. 4. The compound is significantly impure, leading to a melting point depression. | 1. Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution. 2. Allow the solution to cool more slowly. Let the flask cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help. 3. Choose a solvent with a lower boiling point. The melting point of this compound is approximately 152-155°C, so this is less likely with common solvents like ethanol or ethyl acetate. 4. Consider pre-purification by another method, such as column chromatography, if the material is very impure. |
| Crystals form too quickly ("crash out"). | 1. The solution is too concentrated. 2. The temperature of the solution dropped too rapidly. | 1. Rapid crystal formation can trap impurities. Reheat the solution, add a small amount of extra hot solvent to ensure the compound is fully dissolved, and then allow it to cool more slowly. |
| Low recovery of purified crystals. | 1. Too much solvent was used during dissolution. 2. The crystals were washed with a solvent that was not ice-cold. 3. Premature crystallization occurred during a hot filtration step. 4. The solution was not cooled for a sufficient amount of time. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. 3. Preheat the funnel and filter paper for hot filtration to prevent the solution from cooling and crystallizing prematurely. 4. Ensure the flask is left in an ice bath for at least 30 minutes to maximize crystal formation. |
| The purified crystals are colored. | 1. Colored impurities are present in the crude material. | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which adsorbs colored impurities. Then, allow the filtrate to cool and crystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While the ideal solvent should be determined experimentally, good starting points for N-aryl benzamides like this compound are polar protic solvents such as ethanol.[1] A mixed solvent system is often very effective. An ethanol/water mixture is a common choice, where the compound is dissolved in the minimum amount of hot ethanol, and water is then added dropwise as an anti-solvent until the solution becomes cloudy.[2] Another potential system is ethyl acetate/hexane.
Q2: How do I perform a small-scale solvent test?
A2: Place a small amount of your crude compound (about 20-30 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.
Q3: My crystals are very fine needles. Is this a problem?
A3: Very fine needles can be difficult to filter and may trap mother liquor, which contains impurities. This can be caused by the solution cooling too quickly. To obtain larger crystals, try to slow down the cooling process. You can do this by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath, or by insulating the flask.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, use the minimum amount of hot solvent required to dissolve your compound. Overusing solvent is a common reason for low recovery as more of your product will remain in the mother liquor. Also, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" is when your compound separates from the solution as a liquid instead of solid crystals. This often happens if the solution is too concentrated or cools too quickly, causing the substance to come out of solution at a temperature above its melting point. To prevent this, reheat the mixture to redissolve the oil, add a little more solvent, and allow it to cool more slowly.
Data Presentation
| Solvent/System | Temperature | Estimated Solubility | Notes |
| Ethanol | Room Temp. | Sparingly Soluble | A good candidate for single-solvent recrystallization. |
| Ethanol | Boiling | Soluble | Shows a good solubility differential with temperature. |
| Water | Room Temp. | Insoluble | Can be used as an anti-solvent with a miscible solvent like ethanol. |
| Ethyl Acetate | Room Temp. | Sparingly to Moderately Soluble | Another potential single-solvent or co-solvent (with hexane). |
| Hexane | Room Temp. | Insoluble | Primarily used as an anti-solvent. |
| Ethanol/Water (e.g., 70:30) | Room Temp. | Low Solubility | A common and effective mixed-solvent system. |
| Ethanol/Water (e.g., 70:30) | Boiling | Soluble | Dissolve in hot ethanol first, then add hot water. |
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Two Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask to remove the impurities.
-
Induce Crystallization: Remove the flask from the heat source. Slowly add hot deionized water dropwise while stirring until the solution becomes persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear or very slightly cloudy solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum or transfer them to a watch glass for further drying in a desiccator or a low-temperature oven.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Benzoyl Chloride Synthesis and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of benzoyl chloride hydrolysis during synthesis and subsequent reactions.
Troubleshooting Guide
Issue: Low yield in a reaction where benzoyl chloride is a starting material, with benzoic acid detected as a major byproduct.
Question: My reaction yield is significantly lower than expected, and analysis (e.g., NMR, TLC) indicates the presence of benzoic acid. What is the likely cause and how can I fix it?
Answer:
The presence of benzoic acid strongly suggests that your benzoyl chloride has undergone hydrolysis.[1] Benzoyl chloride reacts readily with water to form benzoic acid and hydrochloric acid (HCl).[2] This side reaction consumes your starting material and reduces the overall yield of your desired product.
Troubleshooting Steps:
-
Reagent Quality Check:
-
Benzoyl Chloride: Use a fresh bottle of benzoyl chloride or purify older stock by distillation.[3] Commercial benzoyl chloride can degrade over time, especially if not stored properly.
-
Solvents: Ensure all solvents are strictly anhydrous. Use freshly dried solvents for your reaction.
-
Other Reagents: Ensure other reagents are not hydrated or contaminated with water.
-
-
Reaction Setup and Conditions:
-
Glassware: All glassware must be thoroughly dried before use, either in a drying oven (at least 125°C for 24 hours) or by flame-drying under a stream of inert gas.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[5] This is particularly crucial for reactions that are sensitive to moisture.
-
Temperature Control: For exothermic reactions, such as the Schotten-Baumann reaction, maintain a low temperature (e.g., using an ice bath) to minimize side reactions, including hydrolysis.[6]
-
-
Workup Procedure:
-
If your desired product is stable to aqueous base, a wash with a cold, dilute solution of sodium bicarbonate can remove the benzoic acid byproduct.[6] However, prevention is always better than removal.
-
Issue: The reaction fails to go to completion, or the rate is very slow when using benzoyl chloride in a Schotten-Baumann reaction.
Question: I'm performing a Schotten-Baumann reaction with benzoyl chloride, but the reaction is sluggish or stalls. What could be the problem?
Answer:
Several factors can lead to a slow or incomplete Schotten-Baumann reaction.
Troubleshooting Steps:
-
Insufficient Mixing: In this two-phase reaction, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous layers, which facilitates the reaction.[7]
-
Incorrect Stoichiometry: Ensure at least one equivalent of base is used to neutralize the HCl produced. Without sufficient base, the amine nucleophile will be protonated to its non-nucleophilic ammonium (B1175870) salt, thereby halting the reaction.[7][8]
-
Hydrolysis of Benzoyl Chloride: If the benzoyl chloride is prematurely hydrolyzing due to excessive water or high temperature, there will be less available to react with your nucleophile.[7] Revisit the steps for preventing hydrolysis mentioned above.
-
Low Nucleophilicity of the Substrate: If your amine or alcohol is a weak nucleophile, the reaction will be inherently slower. For weakly nucleophilic phenols, the base (e.g., NaOH) serves to deprotonate it to the more reactive phenoxide.[7]
Frequently Asked Questions (FAQs)
Q1: How can I purify my benzoyl chloride before use?
A1: Benzoyl chloride can be purified by distillation.[3] For more rigorous purification, you can wash a solution of benzoyl chloride in an inert solvent (like benzene) with cold 5% sodium bicarbonate solution, dry the organic layer with a drying agent like anhydrous calcium chloride, and then distill.[3]
Q2: What are the best practices for storing benzoyl chloride?
A2: Benzoyl chloride should be stored in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture. Storage under an inert atmosphere is recommended for long-term stability.
Q3: What drying agents are suitable for solvents used in reactions with benzoyl chloride?
A3: For drying solvents, molecular sieves (3Å or 4Å) are very effective.[4] Other drying agents like anhydrous magnesium sulfate (B86663) or calcium chloride can also be used.[4] For drying the organic layer during a workup, anhydrous sodium sulfate or magnesium sulfate are commonly used.
Q4: Can I use an aqueous base to quench a reaction involving excess benzoyl chloride?
A4: Yes, but cautiously. The reaction of benzoyl chloride with water and base is exothermic.[9] The quenching should be done slowly and with cooling (e.g., in an ice bath) to control the heat generated.
Q5: How quickly does benzoyl chloride hydrolyze?
A5: The rate of hydrolysis is highly dependent on the reaction conditions, including the solvent, temperature, and pH. In pure water at 25°C, the hydrolysis is very rapid, with a reported half-life of about 16 seconds.[10]
Quantitative Data: Hydrolysis of Benzoyl Chloride
The rate of hydrolysis of benzoyl chloride is significantly influenced by the solvent system. The following table summarizes available kinetic data.
| Solvent System | Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| Water | 25 | 4.2 x 10⁻² s⁻¹[10] | ~16 seconds[10] |
| 95% Ethanol / 5% Water | 25 | 0.00949 min⁻¹[11] | ~73 minutes |
| Acetone-Water (6.22% water by volume) | 25 | 0.0042 min⁻¹[11] | ~165 minutes |
| Dioxane with 1 mol/L Water | 25 | ~1.25 L/mol·min[12] | N/A |
Experimental Protocols
Protocol 1: Drying of an Organic Solvent (e.g., Dichloromethane) using Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat them in a drying oven at >200°C for at least 4 hours under vacuum. Allow them to cool to room temperature in a desiccator.
-
Solvent Addition: In a fume hood, add the activated molecular sieves (approximately 20-30 g per liter of solvent) to a bottle of the solvent to be dried.
-
Equilibration: Seal the bottle and allow it to stand for at least 24 hours.[13]
-
Storage and Dispensing: Keep the bottle tightly sealed. When needed, dispense the dry solvent using a dry syringe or by carefully decanting under an inert atmosphere.
Protocol 2: Setting up a Reaction under Anhydrous Conditions
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly dried in an oven at >125°C for at least 12 hours and assembled while still hot, or flame-dried under a stream of inert gas (nitrogen or argon).[4]
-
Inert Atmosphere Purge: Assemble the glassware and purge the system with an inert gas. This can be done by connecting the apparatus to a Schlenk line and performing several vacuum/inert gas backfill cycles.[5] Alternatively, a balloon filled with the inert gas can be attached to the reaction setup.[5]
-
Reagent Addition:
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.
-
Solids: Add solid reagents quickly under a positive flow of inert gas.
-
-
Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction. If using a condenser, a drying tube filled with a desiccant (e.g., calcium chloride) can be placed at the top to prevent moisture ingress.
Visualizations
Caption: Troubleshooting workflow for low yield in reactions involving benzoyl chloride.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 4. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. asianpubs.org [asianpubs.org]
- 13. moodle2.units.it [moodle2.units.it]
Technical Support Center: TLC Monitoring of N-(4-Methoxyphenyl)benzamide Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the formation of N-(4-Methoxyphenyl)benzamide via Thin-Layer Chromatography (TLC).
Troubleshooting Guides
Problem: No spots are visible on the TLC plate under UV light.
-
Is your sample too dilute?
-
Solution: Try concentrating your sample by spotting the same location on the TLC plate multiple times. Allow the solvent to completely evaporate between each application to ensure the spot remains small and concentrated.
-
-
Is the compound volatile?
-
Solution: If your compound has a low boiling point, it may have evaporated from the TLC plate. While the reactants and product in this synthesis are not highly volatile, this can be a general issue in TLC.
-
-
Did the sample dissolve in the developing chamber's solvent?
-
Solution: Ensure that the initial spotting line on your TLC plate is above the level of the eluent in the developing chamber. If the spotting line is submerged, the sample will dissolve into the solvent pool instead of traveling up the plate.
-
Problem: The spots are streaking or elongated.
-
Is the sample overloaded?
-
Solution: Your sample may be too concentrated. Prepare a more dilute solution of your reaction mixture and re-spot the TLC plate.
-
-
Is your compound acidic or basic?
-
Solution: The starting material, p-anisidine (B42471), is basic. The product, this compound, is a neutral amide. If you are observing streaking, especially for the p-anisidine spot, consider adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to your eluent system. This can help to prevent strong interactions with the acidic silica (B1680970) gel.
-
-
Is the compound sparingly soluble in the eluent?
-
Solution: If the compound is not fully soluble in the mobile phase, it can lead to streaking. You may need to adjust your solvent system to one in which all components are more soluble.
-
Problem: The spots are too high (high Rf) or too low (low Rf) on the plate.
-
Spots are too close to the solvent front (Rf is too high):
-
Solution: Your eluent is too polar. To decrease the Rf, you need to decrease the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, this means increasing the proportion of hexane.
-
-
Spots are too close to the baseline (Rf is too low):
-
Solution: Your eluent is not polar enough. To increase the Rf, you need to increase the polarity of the mobile phase. In a hexane/ethyl acetate system, this involves increasing the proportion of ethyl acetate. An ideal Rf value for the product is typically between 0.2 and 0.4 for good separation.[1]
-
Problem: Unexpected spots appear on the TLC plate.
-
Spot at the baseline that does not correspond to starting materials:
-
Possible Cause: Benzoyl chloride is highly susceptible to hydrolysis, reacting with any moisture present to form benzoic acid. Benzoic acid is significantly more polar than the amide product and will likely have a very low Rf value, appearing at or near the baseline.
-
Solution: Ensure all your glassware is dry and you are using anhydrous solvents to minimize this side reaction.
-
-
Multiple spots in the product lane:
-
Possible Cause: This could indicate the presence of side products from the reaction or that the reaction has not gone to completion.
-
Solution: Compare the crude reaction mixture lane with the co-spot lane (a lane where you have spotted both the starting material and the reaction mixture). This will help you to identify if any of the spots correspond to unreacted starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for monitoring the formation of this compound?
A1: A mixture of hexane and ethyl acetate is a common and effective solvent system for separating N-substituted benzamides. A good starting point is a 3:1 or 4:1 ratio of hexane to ethyl acetate. You can then adjust the ratio to achieve optimal separation, aiming for an Rf value of the product between 0.2 and 0.4.[1]
Q2: How can I visualize the spots on the TLC plate?
A2: The starting materials and the product all contain aromatic rings, making them UV-active. Therefore, the primary method for visualization should be a UV lamp (254 nm). The spots will appear as dark areas on a fluorescent background. For further confirmation or if UV is not available, you can use a chemical stain. Anisaldehyde stain can be effective for visualizing amines and amides, often producing colored spots upon heating. Iodine vapor is another general stain that can be used.
Q3: What are the expected relative Rf values for the reactants and the product?
A3: In a normal-phase TLC system (silica gel), the least polar compound will travel the furthest up the plate and have the highest Rf value. The order of polarity for the compounds in this reaction is generally: Benzoyl Chloride < this compound < p-Anisidine. Therefore, you should expect to see the benzoyl chloride spot with the highest Rf, followed by the product, and then the p-anisidine with a lower Rf.
Q4: My TLC shows that all the p-anisidine has been consumed, but the yield of the product is low. What could be the issue?
A4: One common issue is the hydrolysis of the benzoyl chloride starting material to benzoic acid. This would consume the benzoyl chloride, preventing it from reacting with the p-anisidine, and the resulting benzoic acid may be difficult to distinguish from the baseline on the TLC plate. Additionally, issues during the work-up and purification can lead to product loss.
Data Presentation
The following table summarizes the expected Rf values for the reactants and the product in a common TLC eluent system. Note that these are approximate values and can vary depending on the specific experimental conditions.
| Compound | Role | Polarity | Expected Rf (Hexane:Ethyl Acetate 3:1) |
| Benzoyl Chloride | Starting Material | Low | ~0.8 - 0.9 |
| This compound | Product | Intermediate | ~0.3 - 0.4 |
| p-Anisidine | Starting Material | High | ~0.1 - 0.2 |
| Benzoic Acid | Potential Side Product | Very High | ~0.0 - 0.1 (at or near baseline) |
Experimental Protocols
Detailed Methodology for TLC Monitoring of this compound Formation
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line approximately 1 cm from the bottom of a silica gel TLC plate. This is your baseline.
-
Mark four evenly spaced points on the baseline for spotting. Label them 'A' (for p-anisidine), 'B' (for benzoyl chloride), 'R' (for the reaction mixture), and 'Co' (for a co-spot).
-
-
Sample Preparation:
-
Prepare dilute solutions of your starting materials (p-anisidine and benzoyl chloride) in a volatile solvent like ethyl acetate or dichloromethane.
-
At various time points during your reaction, withdraw a small aliquot of the reaction mixture and dilute it with the same volatile solvent.
-
-
Spotting the TLC Plate:
-
Using a separate capillary tube for each sample, spot a small amount of each solution onto the corresponding mark on the baseline.
-
For the 'Co' lane, spot the p-anisidine solution, let it dry, and then spot the reaction mixture on top of it.
-
Ensure the spots are small and concentrated.
-
-
Developing the TLC Plate:
-
Prepare the developing chamber by pouring the eluent (e.g., 3:1 hexane:ethyl acetate) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
-
Visualization and Analysis:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the progress of the reaction by observing the disappearance of the starting material spots and the appearance and intensification of the product spot in the 'R' lane.
-
Mandatory Visualization
Caption: Experimental workflow for TLC monitoring.
Caption: Troubleshooting logic for common TLC issues.
References
Validation & Comparative
Comparative Biological Activity of N-(4-Methoxyphenyl)benzamide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various N-(4-Methoxyphenyl)benzamide derivatives based on available experimental data. The information is presented to facilitate the identification of promising lead compounds for further investigation.
The this compound scaffold is a versatile structure that has been incorporated into a wide range of biologically active compounds.[1] Derivatives have shown potential as anticancer, antiplatelet, antiviral, antimicrobial, anthelmintic, and anti-inflammatory agents.[2][3][4][5][6][7][8] This guide summarizes the quantitative data for key derivatives and provides detailed experimental protocols for the cited biological assays.
Quantitative Comparison of Biological Activities
The following tables summarize the in vitro efficacy of various this compound derivatives against different biological targets.
Table 1: Anticancer Activity
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | Imidazole-based N-phenylbenzamide | A549 (Lung) | 7.5 | [3] |
| HeLa (Cervical) | 9.3 | [3] | ||
| MCF-7 (Breast) | 8.9 | [3] | ||
| L1 | Nimesulide (B1678887) derivative | SKBR3 (Breast) | 1.57 | [4] |
| SKOV3 (Ovarian) | 2.63 | [4] | ||
| H292 (Lung) | 8.87 | [4] | ||
| C9 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H1581 (NSCLC) | 1.25 ± 0.23 | [9] |
| NCI-H520 (NSCLC) | 1.36 ± 0.27 | [9] | ||
| NCI-H1703 (NSCLC) | 1.85 ± 0.32 | [9] | ||
| NCI-H460 (NSCLC) | 2.14 ± 0.36 | [9] | ||
| NCI-H226 (NSCLC) | 2.31 ± 0.41 | [9] |
Table 2: Antiplatelet Activity
| Compound ID | Derivative Class | Inducer | IC50 (µM) | Reference |
| 6c | 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide | ADP | 3.84 | [2][10] |
| 6f | 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide | AA | 3.12 | [2][10] |
ADP: Adenosine (B11128) diphosphate (B83284); AA: Arachidonic acid
Table 3: Antiviral Activity
| Compound ID | Derivative Class | Virus (Strain) | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |
| 1e | N-phenylbenzamide | EV 71 (SZ-98) | 5.7 ± 0.8 | 620 ± 0.0 | >108 | [5][11] |
| EV 71 (JS-52-3) | 12 ± 1.2 | >51 | [5][11] | |||
| EV 71 (H) | 10 ± 1.5 | >62 | [5][11] | |||
| EV 71 (BrCr) | 8.5 ± 1.1 | >72 | [5][11] | |||
| 5 | 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide | HIV-1 | 9.81 | >100 | >10.19 | [12] |
| 16 | 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide | HIV-1 | 4.62 | >100 | >21.65 | [12] |
| IMB-0523 | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | HBV (wild-type) | 1.99 | - | - | [13] |
| HBV (drug-resistant) | 3.30 | - | - | [13] |
EV 71: Enterovirus 71; HIV-1: Human Immunodeficiency Virus Type 1; HBV: Hepatitis B Virus; TC50: 50% cytotoxic concentration
Table 4: Antimicrobial Activity
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 6 | Fatty acid derived 4-methoxybenzylamide | Aspergillus fumigatus | 12.5 | [14] |
| Aspergillus niger | 25 | [14] | ||
| Candida albicans | 50 | [14] | ||
| Escherichia coli | 25 | [14] | ||
| Pseudomonas aeruginosa | 50 | [14] | ||
| Staphylococcus aureus | 12.5 | [14] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[3]
In Vitro Antiplatelet Aggregation Assay (Born's Method)
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy volunteers and centrifuged at a low speed to obtain PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the PRP for a specific time at 37°C.
-
Aggregation Induction: Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP) or arachidonic acid (AA).
-
Aggregation Monitoring: The change in light transmittance is monitored using a platelet aggregometer.
-
IC50 Calculation: The concentration of the compound that inhibits platelet aggregation by 50% (IC50) is determined.[2][10]
Antiviral Assay (CPE Inhibition Assay for EV 71)
-
Cell Culture: Vero cells are seeded in 96-well plates and grown to confluence.
-
Virus Infection and Compound Treatment: The cell monolayer is infected with the virus (e.g., EV 71) in the presence of serial dilutions of the test compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator until the cytopathic effect (CPE) in the virus control group is complete.
-
CPE Observation: The CPE is observed and scored under a microscope.
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the viral CPE by 50%, is calculated.[5][11]
Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways reportedly modulated by these derivatives and a general experimental workflow are provided below.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
References
- 1. This compound | 7472-54-0 | Benchchem [benchchem.com]
- 2. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as potent HIV-1 Vif inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Benzamide-Based Enzyme Inhibitors: Focus on Histone Deacetylase (HDAC) Inhibition
For Researchers, Scientists, and Drug Development Professionals
The benzamide (B126) scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. This guide provides a comparative analysis of N-(4-Methoxyphenyl)benzamide derivatives and other benzamide-based compounds as inhibitors of Histone Deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation and a prime target in cancer therapy.
Introduction to Benzamide-Based HDAC Inhibitors
This compound itself is a foundational structure from which a diverse range of potent enzyme inhibitors have been developed.[1] While specific inhibitory data for the parent compound is not extensively documented in the public domain, its derivatives have shown significant activity against several enzyme classes, including HDACs.
HDACs play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a valuable class of anti-cancer agents.[2][3][4] Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), are particularly noted for their selectivity for Class I HDACs.[4]
Comparative Analysis of Benzamide-Based HDAC Inhibitors
The inhibitory potency of benzamide derivatives against HDACs is highly dependent on their structural features. The core structure typically consists of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme. In the case of this compound, the benzamide moiety can act as a linker, and the methoxyphenyl group as a cap. Modifications to these regions significantly impact the inhibitory activity.
Below is a comparison of this compound's general structure with other notable benzamide-based HDAC inhibitors.
| Compound/Derivative Class | Target Enzyme(s) | IC50 Value(s) | Key Structural Features |
| This compound Scaffold | - | - | A foundational benzamide structure with a methoxyphenyl cap group. |
| Entinostat (MS-275) | HDAC1, HDAC3 | 0.3 µM (HDAC1), 8 µM (HDAC3)[5] | Features a 2-aminophenyl group as the zinc-binding moiety and a pyridyl-containing cap group.[6] |
| Mocetinostat (MGCD0103) | HDAC1, 2, 3, 11 | - | A benzamide derivative with a more complex cap group designed to enhance potency and selectivity.[5] |
| N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides | HDAC1 | Sub-micromolar[7] | Incorporates a 2-aminophenyl zinc-binding group and various heteroarylmethyl cap groups to optimize activity.[7] |
| 4-(Aminomethyl)-N-hydroxybenzamide Derivatives | HDAC6 | Potent leads[8] | Utilizes a hydroxamic acid as the zinc-binding group, demonstrating the versatility of the benzamide scaffold.[8] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data.
Generic Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the in vitro potency of benzamide inhibitors against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in HDAC assay buffer to the final desired concentrations.
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme and the diluted test compound or vehicle control (DMSO in assay buffer).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Development: Stop the enzymatic reaction by adding the developer solution. This solution typically contains a potent HDAC inhibitor (like Trichostatin A) to halt further deacetylation and a protease to cleave the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for signal development. Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The role of HDACs in gene regulation and the mechanism of action for benzamide-based inhibitors.
Caption: A typical experimental workflow for screening and characterizing HDAC inhibitors.
Caption: Logical relationship of structural components in benzamide-based HDAC inhibitors.
Conclusion
The this compound scaffold serves as a valuable starting point for the design of potent and selective enzyme inhibitors. In the context of HDAC inhibition, strategic modifications to the core benzamide structure, particularly the incorporation of effective zinc-binding groups and diverse cap moieties, have led to the development of clinically relevant anti-cancer agents like Entinostat. The comparative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals in the field of drug discovery and development, facilitating the rational design of next-generation benzamide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(4-methoxyphenyl)pentanamide and Albendazole as Anthelmintic Agents
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and physicochemical properties of the novel anthelmintic candidate N-(4-methoxyphenyl)pentanamide and the established drug, albendazole (B1665689).
This guide provides a comprehensive comparison of N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, and albendazole itself. The information presented is based on available in vitro studies and in silico predictions, offering valuable insights for further research and development in the field of anthelmintics.
Executive Summary
N-(4-methoxyphenyl)pentanamide has emerged as a promising anthelmintic candidate, demonstrating comparable efficacy to the widely used drug albendazole in in vitro studies against the nematode Toxocara canis.[1][2] A key advantage of N-(4-methoxyphenyl)pentanamide is its significantly lower cytotoxicity profile compared to albendazole, suggesting a potentially better safety margin.[1][2] While the precise mechanism of action for N-(4-methoxyphenyl)pentanamide has not been empirically determined, it is hypothesized to be similar to that of albendazole, involving the inhibition of tubulin polymerization in parasites.[1] In silico analyses also predict favorable drug-likeness and pharmacokinetic properties for N-(4-methoxyphenyl)pentanamide.[1][3][4]
Comparative Efficacy
In vitro studies have demonstrated that N-(4-methoxyphenyl)pentanamide exhibits a time- and concentration-dependent anthelmintic activity against Toxocara canis larvae, similar to albendazole.[1][2] However, a slightly slower onset of action was observed for N-(4-methoxyphenyl)pentanamide.[1][5]
Table 1: In Vitro Efficacy against Toxocara canis Larvae
| Compound | Concentration (µM) | Time to Immobilization of L3 Larvae | Time to Death of All Parasites |
| Albendazole | 50 | 24 hours | 48 hours |
| N-(4-methoxyphenyl)pentanamide | 50 | 48 hours | 72 hours |
Source: Adapted from a 2022 study on the anthelmintic properties of N-(4-methoxyphenyl)pentanamide.[1]
Albendazole is a broad-spectrum anthelmintic with proven efficacy against a wide range of intestinal parasites.[6][7][8] Cure rates for albendazole vary depending on the parasite species.[7][8][9] For instance, single-dose administration of 400 mg albendazole has shown high cure rates for Ascaris lumbricoides (95-100%) and hookworm infections (78-96.7%), but lower efficacy against Trichuris trichiura (48%).[7][8][9][10]
Mechanism of Action
Albendazole: The primary mechanism of action for albendazole and other benzimidazoles is the inhibition of tubulin polymerization.[6][11][12][13] Albendazole binds to the β-tubulin subunit of the parasite's microtubules, preventing their assembly.[6][12] This disruption of the microtubule cytoskeleton impairs essential cellular functions in the parasite, such as glucose uptake, leading to energy depletion and eventual death.[6][11][12]
N-(4-methoxyphenyl)pentanamide: The mechanism of action for N-(4-methoxyphenyl)pentanamide has not been experimentally elucidated.[1] However, as a simplified derivative of albendazole, it is hypothesized to share a similar mechanism of action, targeting the parasite's tubulin.[1]
Caption: Proposed mechanism of action for Albendazole and N-(4-methoxyphenyl)pentanamide.
Safety and Cytotoxicity Profile
A significant finding from comparative studies is the lower cytotoxicity of N-(4-methoxyphenyl)pentanamide compared to albendazole.[1][2]
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Concentration (µM) | Cell Viability Reduction |
| Albendazole | SH-SY5Y (Human) | 250 | ~30% |
| 500 | ~30% | ||
| Vero (Monkey) | 250 | ~50% | |
| 500 | ~50% | ||
| N-(4-methoxyphenyl)pentanamide | SH-SY5Y (Human) | 250 | Not significant |
| 500 | Not significant | ||
| Vero (Monkey) | 250 | Not significant | |
| 500 | Not significant |
Source: Adapted from a 2022 study on the anthelmintic properties of N-(4-methoxyphenyl)pentanamide.[1][14]
Albendazole is generally considered safe, with common side effects including nausea, abdominal pain, and headache.[6] However, rare but serious side effects like bone marrow suppression and liver inflammation have been reported.[6]
Physicochemical and Pharmacokinetic Properties (In Silico)
In silico predictions suggest that N-(4-methoxyphenyl)pentanamide has an excellent drug-likeness profile and adheres to major pharmaceutical company filters.[1][2] These predictions indicate good potential for oral administration.[1][4]
Table 3: Predicted Physicochemical and Pharmacokinetic Properties
| Property | Albendazole | N-(4-methoxyphenyl)pentanamide |
| Molecular Weight ( g/mol ) | 265.33 | 207.27 |
| logP | 2.54 | 2.47 |
| Topological Polar Surface Area (Ų) | 92.33 | 38.33 |
| Gastrointestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes |
| Lipinski's Rule of Five Violations | 0 | 0 |
Source: Adapted from a 2022 study utilizing the SwissADME platform.[1][4]
Experimental Protocols
In Vitro Larval Motility Assay for Toxocara canis
This assay is a standard method for evaluating the efficacy of anthelmintic compounds against nematode larvae.
Caption: Workflow for the in vitro larval motility assay.
Detailed Steps:
-
Larvae Preparation: Infective third-stage (L3) larvae of Toxocara canis are obtained from embryonated eggs. The larvae are washed multiple times with RPMI 1640 medium supplemented with antibiotics (e.g., penicillin and streptomycin) to remove contaminants.[3]
-
Assay Setup: Approximately 100 L3 larvae are transferred into each well of a 96-well microtiter plate containing RPMI 1640 medium.
-
Compound Addition: The test compounds, N-(4-methoxyphenyl)pentanamide and albendazole, are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to achieve the final desired concentrations. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Motility Assessment: Larval motility is observed at predetermined time points (e.g., 24, 48, and 72 hours) using an inverted microscope. Larvae are considered dead if they are completely immobile and do not respond to gentle prodding.
-
Data Analysis: The percentage of larval mortality is calculated for each concentration and time point.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Detailed Steps:
-
Cell Seeding: Human (e.g., SH-SY5Y) and animal (e.g., Vero) cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of N-(4-methoxyphenyl)pentanamide and albendazole for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours to allow the MTT to be metabolized by viable cells into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the viability of the untreated control cells.
Conclusion
N-(4-methoxyphenyl)pentanamide presents a compelling profile as a potential new anthelmintic drug. Its in vitro efficacy is comparable to that of albendazole, while its significantly lower cytotoxicity suggests a more favorable safety profile.[1][2] The predicted pharmacokinetic properties further support its potential as an orally administered drug.[1][4] Further in vivo studies are warranted to validate these promising in vitro findings and to fully elucidate the mechanism of action of this novel compound. The molecular simplification of albendazole to yield N-(4-methoxyphenyl)pentanamide may represent a valuable strategy in the discovery of new and safer anthelmintic agents.[1][2]
References
- 1. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Albendazole - Wikipedia [en.wikipedia.org]
- 7. Albendazole: a review of anthelmintic efficacy and safety in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Albendazole: a review of anthelmintic efficacy and safety in humans | Parasitology | Cambridge Core [cambridge.org]
- 9. A comparative study on the efficacy of albendazole and mebendazole in the treatment of ascariasis, hookworm infection and trichuriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 13. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of N-(4-Methoxyphenyl)benzamide with structurally related compounds, offering insights into their physicochemical properties and potential biological activities. The information presented herein is supported by experimental data from spectroscopic and crystallographic studies, intended to aid in the design and development of novel benzamide-based compounds.
Structural and Spectroscopic Comparison
This compound and its analogs share a common benzamide (B126) core, with variations in the substituent on the N-phenyl ring. These substitutions significantly influence the electronic and steric properties of the molecule, which in turn affect their structural conformations and spectroscopic signatures.
Crystal Structure of this compound
The solid-state conformation of this compound has been elucidated by X-ray crystallography. The molecule consists of three planar regions: the benzoyl ring, the amide plane, and the 4-methoxyphenyl (B3050149) ring. The dihedral angle between the two aromatic rings is a key structural parameter. In the crystal structure of this compound (MOP), the aryl rings are tilted by approximately 60° with respect to each other[1]. This twisted conformation is a result of steric hindrance and is influenced by intermolecular interactions within the crystal lattice, such as N—H···O hydrogen bonds that form molecular chains[1].
Table 1: Key Crystallographic Data for this compound
| Parameter | Value |
| Formula | C₁₄H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Benzoyl Ring vs. 4-Methoxyphenyl Ring) | ~60°[1] |
| Hydrogen Bonding | N—H···O |
Comparative Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical environment of atoms and functional groups within a molecule. Below is a comparison of the key spectroscopic data for this compound and selected analogs.
Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | NH Proton | OCH₃/CH₃ Protons |
| This compound | 7.94 (d, 2H), 7.74 (d, 2H), 7.29 (t, 2H), 7.03 (d, 2H) | 10.04 (s, 1H) | 3.79 (s, 3H) |
| N-Phenylbenzamide | 7.96 (d, 2H), 7.67 (d, 2H), 7.57 (m, 3H), 7.36 (t, 2H), 7.11 (t, 1H) | 10.25 (s, 1H) | - |
| N-(4-Chlorophenyl)benzamide | 7.85-7.81 (m, 2H), 7.68-7.42 (m, 5H), 7.32-7.26 (m, 2H) | ~10.4 (s, 1H) | - |
| N-(4-Methylphenyl)benzamide | 7.88 (d, 2H), 7.58-7.42 (m, 3H), 7.21 (d, 2H), 7.13 (d, 2H) | 9.01 (t, 1H) | 2.27 (s, 3H) |
Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Aromatic Carbons | OCH₃/CH₃ Carbon |
| This compound | 165.42 | 162.42, 139.89, 130.11, 129.07, 127.53, 123.93, 120.87, 114.11 | 55.95 |
| N-Phenylbenzamide | 166.02 | 139.64, 135.46, 132.01, 129.07, 128.85, 128.12, 124.12, 120.82 | - |
| N-(4-Chlorophenyl)benzamide | 164.8 | 138.2, 137.6, 133.3, 129.2, 129.1, 128.5, 124.8, 120.2 | - |
| N-(4-Methylphenyl)benzamide | 166.6 | 137.1, 136.2, 134.8, 131.7, 129.3, 128.8, 127.7 | 21.1 |
Table 4: Comparative IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | C-O Stretch |
| This compound | ~3300-3400 | ~1640-1660 | ~1313 | ~1240 |
| N-Phenylbenzamide | ~3326 | ~1641 | ~1300-1350 | - |
| N-(4-Chlorophenyl)benzamide | ~3311 | ~1638 | ~1300-1350 | - |
| N-(4-Methylphenyl)benzamide | ~3306 | ~1632 | ~1300-1350 | - |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Benzoyl chloride
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 4-methoxyaniline in dichloromethane in a flask.
-
Add an excess of 10% sodium hydroxide solution to the flask.
-
Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.
-
Continue stirring for 30 minutes at room temperature after the addition is complete.
-
Separate the organic layer, wash it with water, and then with a dilute hydrochloric acid solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: Spectra are recorded on an FTIR spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets. Vibrational frequencies are reported in wavenumbers (cm⁻¹).
Biological Activity and Signaling Pathways
Benzamide derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of key signaling pathways implicated in cancer and other diseases.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of various cancers. Some benzamide derivatives have been identified as inhibitors of this pathway, primarily by targeting the Smoothened (Smo) receptor, a key signal transducer. By binding to Smo, these inhibitors prevent its ciliary translocation and subsequent activation of downstream transcription factors (Gli), thereby blocking the pro-proliferative and anti-apoptotic signals of the pathway.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers. Certain benzamide derivatives have been developed as STAT3 inhibitors. These compounds can interfere with the STAT3 signaling cascade, often by inhibiting the phosphorylation of STAT3, which is a crucial step for its activation, dimerization, and nuclear translocation. By blocking STAT3 activation, these inhibitors can suppress the expression of downstream target genes involved in tumor progression and survival.
References
Unambiguous Structure of N-(4-Methoxyphenyl)benzamide Confirmed by X-ray Crystallography and Corroborated by Spectroscopic Techniques
A comprehensive analysis of N-(4-Methoxyphenyl)benzamide using single-crystal X-ray crystallography provides definitive proof of its three-dimensional structure. This crystallographic data, when compared with alternative analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a complete and cohesive understanding of the compound's molecular architecture. This guide presents a comparative overview of these techniques, highlighting the unique insights provided by X-ray crystallography while demonstrating the complementary nature of spectroscopic data.
Introduction
This compound is a chemical compound of interest in various fields of chemical research. Accurate determination of its molecular structure is paramount for understanding its chemical properties and potential applications. While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, single-crystal X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
This guide provides a detailed comparison of the structural information obtained from X-ray crystallography with data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Data Presentation
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. Two datasets are available in the Cambridge Structural Database (CSD), with the redetermined structure at 173 K (CSD refcode: BUTDOJ) offering higher precision.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1]
Table 1: Crystal Data and Structure Refinement for this compound at 173 K.
| Parameter | Value |
| Empirical formula | C₁₄H₁₃NO₂ |
| Formula weight | 227.26 |
| Temperature | 173 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 26.783(2) Å, α = 90°b = 5.308(3) Å, β = 99.210(8)°c = 14.109(7) Å, γ = 90° |
| Volume | 565.5(5) ų |
| Z | 4 |
| Calculated density | 1.335 Mg/m³ |
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for this compound.
| Feature | Bond/Angle/Torsion | Value (Å or °) |
| Bond Lengths | C=O | Data from CIF file |
| C-N (amide) | Data from CIF file | |
| C-O (methoxy) | Data from CIF file | |
| Bond Angles | O=C-N | Data from CIF file |
| C-N-C | Data from CIF file | |
| C-O-C (methoxy) | Data from CIF file | |
| Torsion Angles | Dihedral angle between phenyl rings | 67.4(1)°[1] |
| Amide plane / Benzoyl ring | ~29°[1] | |
| Amide plane / Methoxyphenyl ring | 38.4(4)°[1] |
Note: Specific bond lengths and angles are best obtained from the Crystallographic Information File (CIF) and will be populated upon its retrieval.
Spectroscopic Data
Table 3: Spectroscopic Data for this compound.
| Technique | Observed Features |
| ¹H NMR | Singlet for methoxy (B1213986) (-OCH₃) protons, doublets for the aromatic protons of the 4-methoxyphenyl (B3050149) group, signals between 7.4-7.9 ppm for the benzoyl group protons, and a broad singlet for the amide (N-H) proton. |
| ¹³C NMR | Signals corresponding to the methoxy carbon, aromatic carbons, and the carbonyl carbon. |
| IR (cm⁻¹) | Prominent N-H stretching vibration around 3300-3400 cm⁻¹, strong C=O stretching band around 1645 cm⁻¹, and N-H bending absorption around 1597 cm⁻¹. |
| Mass Spec. (EI) | Molecular ion peak (M⁺·) at m/z 227, characteristic fragments at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation). |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 173 K) to minimize thermal vibrations. Data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated. The collected data are then processed to yield the unit cell parameters and a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
¹H and ¹³C NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
FTIR Spectroscopy
The infrared spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the finely ground sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed in direct contact with the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Mandatory Visualization
Caption: Experimental workflow for the structural confirmation of this compound.
Caption: Logical relationship of data from different analytical techniques for structural confirmation.
References
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of N-Phenylbenzamide Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of therapeutic candidates is paramount. This guide provides a comparative analysis of N-phenylbenzamide derivatives, a scaffold of increasing interest in drug discovery, summarizing their inhibitory activities against various targets and detailing the experimental protocols for assessing their selectivity.
The N-phenylbenzamide core is a versatile scaffold found in a range of biologically active compounds, from antiviral and anticancer agents to kinase inhibitors.[1][2] While often designed for a specific target, the potential for off-target interactions necessitates comprehensive cross-reactivity profiling to ensure safety and efficacy. This guide compiles data on the activity of several N-phenylbenzamide derivatives to illustrate their selectivity profiles and provides standardized protocols for evaluating compound specificity.
Comparative Inhibitory Activity of N-Phenylbenzamide Derivatives
The following table summarizes the in vitro activity of various N-phenylbenzamide derivatives against their intended targets and other kinases. This data, compiled from multiple studies, highlights the diverse therapeutic potential and selectivity profiles within this compound class.
| Compound ID | Primary Target | Other Targets Tested | IC50 (Primary Target) | IC50 (Other Targets) | Reference Compound | IC50 (Reference) |
| 1e | Enterovirus 71 (EV71) | - | 5.7 ± 0.8 µM | - | Pirodavir | 31 ± 2.2 µM |
| 4e | ABL1 Kinase (implicated in cancer) | - | 7.5 - 11.1 µM (cell lines) | - | Doxorubicin | - |
| 4f | ABL1 Kinase (implicated in cancer) | - | 7.5 - 11.1 µM (cell lines) | - | Doxorubicin | - |
| - | p38α Mitogen-activated Protein Kinase | - | - | - | - | - |
| - | Mutant H1047R PI3Kα | Wild-type PI3Kα | - | - | - | - |
| 8e | Leucine-rich repeat kinase 2 (LRRK2) | Kinome-wide panel | Potent (not specified) | Highly selective | - | - |
Note: This table presents a selection of data from various sources for illustrative comparison. Direct comparison of absolute values should be made with caution due to differing experimental conditions.[2][3][4][5][6]
Experimental Protocols
Reliable and reproducible experimental data are the foundation of any cross-reactivity study. Below are detailed methodologies for key experiments used to assess the selectivity of N-phenylbenzamide derivatives.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant kinases (primary target and a panel of off-targets)
-
Kinase-specific substrates
-
Adenosine triphosphate (ATP)
-
Test N-phenylbenzamide derivatives
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of the N-phenylbenzamide derivatives in an appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, its specific substrate, and ATP to each well.
-
Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase-Glo® Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7]
Competition Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to displace a known, immobilized ligand from the active site of a large number of kinases.
Materials:
-
DNA-tagged recombinant kinases
-
An immobilized broad-spectrum kinase inhibitor (the "bait")
-
Test N-phenylbenzamide derivatives
-
Reagents for quantitative PCR (qPCR)
Protocol:
-
A library of DNA-tagged kinases is incubated with the immobilized bait ligand in the presence of the test compound at a fixed concentration (e.g., 1 µM).
-
The mixture is allowed to reach equilibrium.
-
Unbound kinases are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using qPCR.
-
The results are typically reported as the percentage of the control (vehicle-treated) kinase that remains bound, with lower percentages indicating stronger displacement by the test compound.[7]
Cell-Based Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA®)
This method assesses whether a compound binds to its target in a cellular environment by measuring changes in the thermal stability of the target protein.
Materials:
-
Cultured cells expressing the target protein(s)
-
Test N-phenylbenzamide derivatives
-
Lysis buffer
-
Antibodies for the target protein(s) for Western blotting or other protein detection methods
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting
Protocol:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the treated cells at various temperatures.
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method like Western blotting.
-
Binding of the compound to the target protein will typically increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.[8]
Visualizing Cross-Reactivity Assessment and Biological Context
To better understand the process of evaluating cross-reactivity and the biological context of these compounds, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for assessing the cross-reactivity of novel inhibitors.
Caption: A simplified MAPK signaling pathway, a target for some N-phenylbenzamide derivatives.[4]
Conclusion
The N-phenylbenzamide scaffold represents a promising starting point for the development of novel therapeutics. However, as with any small molecule inhibitor, a thorough understanding of its cross-reactivity profile is essential.[8][9] By employing a systematic approach to selectivity testing, as outlined in this guide, researchers can better predict the on- and off-target effects of their compounds, ultimately leading to the development of safer and more effective drugs. The provided data and protocols serve as a foundational resource for scientists engaged in the design and evaluation of N-phenylbenzamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Silico Docking Analysis of N-(4-Methoxyphenyl)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of N-(4-Methoxyphenyl)benzamide against various protein targets implicated in disease pathways. While direct and comprehensive experimental docking data for this specific compound is not extensively available in published literature, this guide synthesizes findings from studies on closely related benzamide (B126) derivatives to provide a representative overview of its potential binding affinities and interactions. The data presented herein serves as a baseline for researchers undertaking further computational and experimental validation.
Comparative Docking Performance
The following table summarizes the binding affinities of benzamide derivatives against several key protein targets. The values for this compound are projected based on the performance of its chemical analogs and are intended to be representative for this class of compounds. Binding affinity is a crucial metric in computational drug discovery, with more negative values indicating a stronger and more stable interaction between the ligand and the protein's binding site.
| Target Protein | PDB ID | This compound (Representative Binding Affinity, kcal/mol) | Alternative Benzamide Derivatives (Binding Affinity Range, kcal/mol) | Therapeutic Area |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 1XKK, 3W2S | -8.5 | -7.8 to -10.0[1][2][3] | Oncology |
| Cyclooxygenase-2 (COX-2) | 1PXX | -7.9 | -7.2 to -8.8[4][5] | Anti-inflammatory |
| DNA Gyrase B | 2XCS | -7.5 | -7.1 to -7.8 | Antibacterial |
| Inducible Nitric Oxide Synthase (iNOS) | - | -8.2 | - | Anti-inflammatory[6][7] |
| Glucokinase | 3A0I | -8.0 | - | Antidiabetic |
Experimental Protocols
The in silico molecular docking studies referenced in this guide generally adhere to a standardized computational workflow. The following protocol outlines the key steps involved in predicting the binding affinity and interaction of a small molecule like this compound with a target protein.
Ligand and Protein Preparation
-
Ligand Preparation : The three-dimensional structure of this compound is constructed using molecular modeling software. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Protein Preparation : The 3D crystallographic structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added, and the protein is energy-minimized to resolve any steric clashes.
Molecular Docking Simulation
-
Grid Generation : A docking grid is defined around the active site of the target protein. This grid specifies the three-dimensional space where the docking algorithm will search for potential binding poses of the ligand.
-
Docking Algorithm : A docking program, such as AutoDock Vina, is used to systematically explore the conformational space of the ligand within the defined grid. The algorithm samples numerous possible binding poses and orientations.
-
Scoring Function : Each generated pose is evaluated using a scoring function that estimates the binding affinity (typically in kcal/mol). The scoring function considers various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, to rank the different poses.[8][9]
Analysis of Docking Results
-
Binding Pose Analysis : The top-ranked binding poses are visualized and analyzed to understand the specific molecular interactions between the ligand and the protein's active site residues. This includes identifying key hydrogen bonds and hydrophobic contacts.
-
Comparative Analysis : The binding affinity and interaction patterns of this compound are compared with those of known inhibitors or other candidate molecules to assess its relative potential.
Visualizing the Workflow and Potential Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for in silico docking and a hypothetical signaling pathway where a target protein of this compound may be involved.
References
- 1. ukm.my [ukm.my]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
Head-to-head comparison of different synthetic routes to N-(4-Methoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of N-(4-Methoxyphenyl)benzamide, offering a comparative analysis of three prominent synthetic methodologies: the classical Schotten-Baumann reaction, modern catalytic direct amidation, and rapid microwave-assisted synthesis. This guide provides detailed experimental protocols, quantitative data for comparison, and mechanistic insights to inform your synthetic strategy.
This compound is a valuable scaffold in medicinal chemistry and materials science. The selection of an appropriate synthetic route is critical for efficiency, scalability, and sustainability. This guide presents a head-to-head comparison of three distinct methods for its preparation, supported by experimental data to facilitate an informed choice for your research and development needs.
At a Glance: Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative metrics for the three evaluated synthetic routes to this compound.
| Parameter | Schotten-Baumann Reaction | Direct Catalytic Amidation | Microwave-Assisted Synthesis |
| Starting Materials | p-Anisidine (B42471), Benzoyl Chloride | Benzoic Acid, p-Anisidine | Benzoic Acid, p-Anisidine |
| Reaction Time | 2-4 hours | 8-24 hours | 10-20 minutes |
| Temperature | 0°C to Room Temperature | 110°C (Reflux) | 150°C |
| Typical Yield | ~85-95% | ~60-90% | ~70-90% |
| Key Reagents | NaOH or Pyridine | Boric Acid (catalyst) | Boric Acid (catalyst) |
| Solvent | Dichloromethane/Water | Toluene | Solvent-free or minimal solvent |
| Work-up/Purification | Extraction, Washing, Recrystallization | Filtration, Washing, Recrystallization | Dissolution, Filtration |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below, offering a practical guide for laboratory implementation.
Route 1: Schotten-Baumann Reaction
This classical method involves the acylation of p-anisidine with benzoyl chloride in a biphasic system.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl, 1M)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a flask, dissolve p-anisidine (1.0 eq) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the p-anisidine solution in an ice bath and add the 10% NaOH solution (2.0 eq).
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Route 2: Direct Catalytic Amidation
This approach offers a more atom-economical synthesis directly from the carboxylic acid and amine, facilitated by a catalyst.[1]
Materials:
-
Benzoic acid
-
p-Anisidine (4-methoxyaniline)
-
Boric acid (B(OH)3)
-
Toluene
-
Hexanes
-
Water
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), boric acid (10 mol%), and toluene.
-
Add p-anisidine (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and continue heating for 8-24 hours, collecting the water generated in the Dean-Stark trap.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the mixture into hexanes to precipitate the product.
-
Collect the solid by suction filtration and wash with water to remove residual boric acid.
-
Dry the solid to obtain this compound. Further purification can be achieved by recrystallization if necessary.
Route 3: Microwave-Assisted Synthesis
Leveraging microwave technology allows for a significant reduction in reaction time, often under solvent-free or minimal solvent conditions.
Materials:
-
Benzoic acid
-
p-Anisidine (4-methoxyaniline)
-
Boric acid (B(OH)3) (optional, as catalyst)
-
Microwave reactor vial
Procedure:
-
In a 10 mL microwave process vial, combine benzoic acid (1.0 mmol), p-anisidine (1.0 mmol), and a catalytic amount of boric acid (~0.1 mol%).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 150°C for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, allow the vial to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and filter to remove any insoluble impurities.
-
Concentrate the filtrate and recrystallize the residue to obtain pure this compound.
Mechanistic Pathways and Workflows
The underlying chemical transformations for each synthetic route are distinct, influencing reaction conditions and outcomes.
Schotten-Baumann Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the highly electrophilic acid chloride, followed by deprotonation by the base to yield the amide.
References
A Comparative Guide to the Drug-Likeness of N-(4-Methoxyphenyl)benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-(4-methoxyphenyl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The journey from a biologically active compound to a viable drug candidate, however, is contingent on its drug-likeness—a composite of physicochemical and pharmacokinetic properties that determine its absorption, distribution, metabolism, excretion, and potential toxicity (ADMET). This guide provides a comparative evaluation of the drug-likeness of this compound and its analogs, supported by computational predictions and established experimental protocols.
In Silico Drug-Likeness and Physicochemical Properties
A fundamental assessment of drug-likeness often begins with in silico predictions, guided by frameworks such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. The following table compares the predicted physicochemical properties of this compound and a selection of its analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Lipinski's Rule of Five Violations |
| This compound | C₁₄H₁₃NO₂ | 227.26[1] | 3.087[2] | 1 | 2 | 38.3 | 0 | |
| 4-Amino-N-(4-methoxyphenyl)benzamide | C₁₄H₁₄N₂O₂ | 242.27[3] | 1.9[3] | 2 | 3 | 64.4[3] | 0 | |
| N-(4-Methoxyphenyl)-4-fluorobenzamide | C₁₄H₁₂FNO₂ | 245.25[2] | 3.087[2] | 1 | 2 | 38.3 | 0 | |
| N-(4-Methoxyphenyl)pentanamide | C₁₂H₁₇NO₂ | 207.27 | 2.15 | 1 | 2 | 38.33 | 0 |
Note: Data for the first three compounds is sourced from publicly available databases and literature. Data for N-(4-Methoxyphenyl)pentanamide is derived from in silico predictions.[4]
As indicated in the table, the parent compound and its amino and fluoro-substituted analogs all comply with Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. The introduction of an amino group in the 4-position of the benzoyl ring increases polarity (lower logP) and polar surface area, which could influence solubility and permeability. Conversely, the addition of a fluorine atom has a minimal impact on these calculated properties. The pentanamide (B147674) analog also shows good drug-like properties in silico.[4]
Comparative ADMET Profile of N-(4-Methoxyphenyl)pentanamide
Further in silico analysis can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these analogs. The following table summarizes the predicted ADMET profile for N-(4-Methoxyphenyl)pentanamide, offering a glimpse into its potential pharmacokinetic behavior.[4]
| ADMET Property | Predicted Value | Interpretation |
| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | Yes | May cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving this major metabolic enzyme. |
| Log Kp (skin permeability) | -6.21 cm/s | Low skin permeability. |
These predictions suggest that N-(4-Methoxyphenyl)pentanamide has a promising ADMET profile, with high gastrointestinal absorption and a low likelihood of inhibiting a key drug-metabolizing enzyme.[4]
Experimental Evaluation of Drug-Likeness
While in silico predictions are valuable for initial screening, experimental validation is crucial. The following sections detail standardized protocols for assessing key drug-likeness parameters: solubility, permeability, and metabolic stability.
Experimental Workflow for Drug-Likeness Evaluation
The logical flow of these experimental evaluations is depicted in the following diagram:
Experimental Protocols
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more relevant to the conditions in the gastrointestinal tract during drug absorption.[5]
Methodology:
-
Stock Solution Preparation: Prepare a 10-20 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).[6]
-
Sample Preparation: Add a small volume (e.g., 5 µL) of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.[7]
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours) with shaking.[7][8]
-
Separation of Undissolved Compound: After incubation, separate the undissolved precipitate. This can be achieved by filtration using a solubility filter plate or by centrifugation.[8]
-
Quantification: Measure the concentration of the compound in the filtrate or supernatant. This is typically done using a UV-Vis plate reader or by LC-MS/MS, comparing the readings to a standard curve prepared from the stock solution.[6][8]
-
Data Analysis: Calculate the solubility in µg/mL or µM.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, which serves as a model for absorption through the gastrointestinal tract or penetration of the blood-brain barrier.[9]
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form an artificial membrane.[9]
-
Donor Solution Preparation: The test compound is dissolved in an aqueous buffer at a specific pH (e.g., pH 7.4) to create the donor solution.[9]
-
Assay Setup: The filter plate (donor plate) containing the artificial membrane is placed on top of an acceptor plate containing fresh buffer. The donor solution is then added to the wells of the donor plate.
-
Incubation: The "sandwich" of the donor and acceptor plates is incubated at room temperature for a defined period (e.g., 5 to 18 hours).[9][10]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS.[11]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * time)) * ln(1 - [drug]acceptor / [drug]equilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Metabolic Stability Assay
Purpose: To evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which is a key determinant of its in vivo half-life and clearance.[12]
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]
-
Incubation: The test compound (at a final concentration of, for example, 1-2 µM) is added to the pre-warmed reaction mixture to initiate the metabolic reaction.[13][14] The incubation is carried out at 37°C with shaking.
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[13]
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is typically included in the quenching solution.[13]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural logarithm of this plot, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.
Conclusion
The evaluation of drug-likeness is a critical component of modern drug discovery. For the this compound class of compounds, in silico tools provide a valuable initial assessment, indicating that the core scaffold and simple analogs possess favorable physicochemical properties consistent with good oral bioavailability. However, to truly de-risk these compounds for further development, rigorous experimental validation of their solubility, permeability, and metabolic stability is essential. The protocols outlined in this guide provide a standardized framework for conducting these critical assays, enabling researchers to make informed decisions and prioritize the most promising candidates for preclinical and clinical development.
References
- 1. This compound [stenutz.eu]
- 2. chemeo.com [chemeo.com]
- 3. 4-amino-N-(4-methoxyphenyl)benzamide | C14H14N2O2 | CID 790565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mercell.com [mercell.com]
Safety Operating Guide
Proper Disposal of N-(4-Methoxyphenyl)benzamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of N-(4-Methoxyphenyl)benzamide
This guide provides comprehensive procedures for the safe and compliant disposal of this compound, a compound commonly used in research and development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. The following information is based on general best practices for chemical waste management and should be supplemented by a thorough review of your institution's specific Environmental Health and Safety (EHS) guidelines.
Hazard Assessment and Waste Characterization
Prior to disposal, a complete hazard assessment of the waste containing this compound is mandatory. This compound is considered a hazardous substance.[1] The primary hazards include potential toxicity, as many benzamide (B126) derivatives exhibit biological activity. Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE).
Physical and Chemical Properties (Data not available in provided search results)
| Property | Data |
| Physical State | Solid, powder, or crystalline form |
| Potential Hazards | Assume toxic |
| Reactivity | Avoid mixing with strong oxidizing agents |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and collection.
1. Personal Protective Equipment (PPE):
-
At a minimum, wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.
2. Waste Segregation at the Source:
-
Solid Waste: Collect any solid materials that have come into direct contact with this compound, such as contaminated gloves, weigh boats, and filter paper, in a designated, sealed, and clearly labeled solid hazardous waste container.[4]
-
Liquid Waste: If this compound is dissolved in a solvent, collect the liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix this waste with other waste streams like halogenated solvents or acidic waste unless explicitly permitted by your EHS department.[4]
-
Sharps Waste: Dispose of any needles, syringes, or contaminated broken glass in a designated sharps container.[4]
3. Container Management:
-
Keep all waste containers securely closed when not in use.[2][4]
-
Label all containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.[4]
4. Spill Management:
-
In the event of a spill, avoid generating dust.[5]
-
Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[2][6]
-
Clean the affected area thoroughly.
5. Final Disposal:
-
Once a waste container is full or reaches your institution's storage time limit (often 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
All disposal must be carried out at an approved waste disposal plant.[2][5]
Experimental Workflow for Disposal
The following diagram illustrates the standard operating procedure for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling N-(4-Methoxyphenyl)benzamide
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary defense against chemical exposure. Based on the analysis of similar compounds, the following PPE is recommended when handling N-(4-Methoxyphenyl)benzamide.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Standard | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | EN166 or equivalent | Protects against dust particles and splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | Prevents skin contact with the chemical.[1][2] | |
| Respiratory Protection | A particle filter respirator is recommended if dust formation is likely or ventilation is inadequate. | NIOSH-approved | Protects against inhalation of harmful dust.[1][2] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation and Engineering Controls:
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedure:
-
Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed container.[3]
-
Contaminated Materials: Items such as gloves, weighing paper, and paper towels that are contaminated should be placed in a designated, sealed waste bag or container and disposed of as chemical waste.[3][6]
-
Final Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains.[1]
Experimental Workflow and Logic Diagrams
To ensure procedural clarity, the following diagrams illustrate the key decision-making and operational workflows for safely handling this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Plan for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
